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  • Product: 3-(2-chloroethyl)-6-fluoro-2(1H)-quinolinone
  • CAS: 610261-49-9

Core Science & Biosynthesis

Foundational

3-(2-chloroethyl)-6-fluoro-2(1H)-quinolinone CAS 220000-87-3 properties

As a Senior Application Scientist, I frequently encounter nomenclature discrepancies in chemical databases and literature. It is critical to establish precise chemical identity before designing synthetic workflows or ana...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter nomenclature discrepancies in chemical databases and literature. It is critical to establish precise chemical identity before designing synthetic workflows or analytical protocols.

The inquiry references the name "3-(2-chloroethyl)-6-fluoro-2(1H)-quinolinone" alongside the CAS Registry Number 220000-87-3 . However, rigorous cross-referencing of chemical databases confirms that CAS 220000-87-3 universally corresponds to 4-Chloro-N-methylpicolinamide (also known as N-Methyl-4-chloropyridine-2-carboxamide)[1]. To maintain scientific integrity and provide actionable, field-proven insights, this whitepaper focuses exclusively on the verified identity of CAS 220000-87-3. This compound is a highly valuable pharmaceutical intermediate, serving as the structural backbone for blockbuster multikinase inhibitors such as Sorafenib and Regorafenib[1][2].

Physicochemical Properties

Understanding the baseline properties of 4-Chloro-N-methylpicolinamide (CAS 220000-87-3) is essential for optimizing reaction conditions, particularly in nucleophilic aromatic substitution (SNAr) reactions where solvent compatibility and thermal stability are paramount.

PropertyValue
CAS Number 220000-87-3
Chemical Name 4-Chloro-N-methylpicolinamide
Molecular Formula C₇H₇ClN₂O
Molecular Weight 170.60 g/mol
Melting Point 41 °C – 47 °C
Boiling Point 317.8 °C (Predicted)
Density 1.264 g/cm³
Appearance White to pale-yellow solid/powder

Data synthesized from authoritative chemical registries and safety data sheets[3][4].

Mechanistic Role in Oncology Drug Development

CAS 220000-87-3 is not a biologically active Active Pharmaceutical Ingredient (API) on its own. Rather, it is the critical electrophilic building block used to synthesize the diaryl ether linkage in Sorafenib and Regorafenib[2][5]. Once synthesized, these APIs act as potent multikinase inhibitors. They primarily target the RAF/MEK/ERK signaling pathway and Receptor Tyrosine Kinases (RTKs) like VEGFR and PDGFR, thereby halting tumor proliferation and angiogenesis[5][6].

Pathway RTK Receptor Tyrosine Kinase (VEGFR / PDGFR) RAS RAS (GTPase) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Tumor Tumor Proliferation & Angiogenesis ERK->Tumor Gene Transcription API Sorafenib / Regorafenib (Derived from CAS 220000-87-3) API->RTK Inhibits API->RAF Inhibits

Fig 1. RAF/MEK/ERK and RTK signaling pathways inhibited by APIs derived from CAS 220000-87-3.

Synthetic Methodologies & Workflows

The transformation of CAS 220000-87-3 into a functional API requires a highly controlled nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the carboxamide group activates the chlorine atom at the 4-position, making it susceptible to displacement by a nucleophile (such as a phenoxide ion)[2][7].

Synthesis Step1 Picolinic Acid Derivative Step2 Chlorination & Amidation Step1->Step2 SOCl2, MeNH2 Step3 CAS 220000-87-3 (4-CMA) Step2->Step3 Yield >80% Step4 Etherification (SNAr) Step3->Step4 4-Aminophenol, KOtBu Step5 Diaryl Ether Intermediate Step4->Step5 DMF, Heat Step6 Urea Formation Step5->Step6 Isocyanate Step7 Sorafenib API Step6->Step7 DCM, RT

Fig 2. Step-by-step synthetic workflow of Sorafenib utilizing CAS 220000-87-3.

Self-Validating Protocol: Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide

Objective: High-yield etherification of CAS 220000-87-3 to form the Sorafenib intermediate. Causality & Design: We utilize a polar aprotic solvent (DMF) to solvate the potassium cation, leaving the phenoxide anion highly "naked" and reactive. Potassium tert-butoxide (KOtBu) is selected over weaker bases because its bulky, non-nucleophilic nature efficiently deprotonates the phenol of 4-aminophenol without competing for the electrophilic center on the pyridine ring[2][5].

Step-by-Step Methodology:

  • Reagent Charging: In a dry, inert-gas purged reactor, dissolve 1.0 equivalent of 4-aminophenol in anhydrous DMF.

  • Deprotonation: Slowly add 1.1 equivalents of KOtBu at 0–5 °C.

    • Self-Validation Check: The solution will undergo a distinct color change (typically darkening to a deep brown), indicating the successful formation of the phenoxide ion.

  • Electrophile Addition: Introduce 1.0 equivalent of 4-Chloro-N-methylpicolinamide (CAS 220000-87-3) to the reaction mixture[5].

  • Thermal Activation: Elevate the temperature to 80–85 °C and maintain for 4.5 to 6 hours to drive the SNAr reaction to completion[2][5].

  • In-Process Control (IPC): Sample the mixture and analyze via HPLC.

    • Self-Validation Check: The reaction is deemed complete when the peak corresponding to CAS 220000-87-3 represents <1% relative area. If >1%, extend heating by 1 hour and re-sample.

  • Quenching & Isolation: Cool the mixture to room temperature and quench with ice-water. The intermediate product precipitates as a solid. Filter, wash with cold water to remove residual DMF, and dry under vacuum[6].

Safety, Handling, and Storage

According to standardized Safety Data Sheets (SDS), CAS 220000-87-3 presents specific occupational hazards that require strict engineering controls.

  • Hazard Classifications: Classified under GHS as causing skin irritation (Category 2, H315) and serious eye irritation (Category 2, H319)[8].

  • Handling: Operations must be conducted within a certified fume hood to prevent the inhalation of dust or aerosols. Standard PPE, including nitrile gloves, a lab coat, and tightly fitting safety goggles, is mandatory[3].

  • Storage: To prevent hydrolytic degradation of the amide bond, the compound must be stored in a tightly sealed container, kept in a dark, dry place at room temperature[9]. It is incompatible with strong oxidizing agents[3].

References

  • Title: 4-Chloro-N-methylpicolinamide | 220000-87-3 - ChemicalBook | Source: chemicalbook.com | URL: 1

  • Title: SAFETY DATA SHEET - Fisher Scientific: 220000-87-3 | Source: fishersci.com | URL: 3

  • Title: 4-Chloro-N-methylpicolinamide SDS, 220000-87-3 Safety Data Sheets | Source: echemi.com | URL: 8

  • Title: 4-Chloro-N-methylpicolinamide | 220000-87-3 - Sigma-Aldrich | Source: sigmaaldrich.com | URL: Link

  • Title: 4-Chloro-N-methylpicolinamide, CAS No. 220000-87-3 - iChemical | Source: ichemical.com | URL: 4

  • Title: 220000-87-3, 4-Chloro-N-methylpicolinamide - Codchem | Source: codchem.com | URL: 9

  • Title: SAFETY DATA SHEET - TCI Chemicals | Source: tcichemicals.com | URL: Link

  • Title: A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib | Source: thieme-connect.de | URL: 2

  • Title: Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives | Source: mdpi.com | URL: 6

  • Title: Design, Synthesis, Activity and Docking Study of Sorafenib Analogs | Source: mdpi.com | URL: 7

  • Title: Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids | Source: tandfonline.com | URL: 5

Sources

Exploratory

Structural and Mechanistic Profiling of 3-(2-Chloroethyl)-6-fluoro-2(1H)-quinolinone: A Bifunctional Intermediate in CNS Drug Discovery

Executive Summary In the landscape of medicinal chemistry, the design of neuroactive agents—particularly atypical antipsychotics targeting D2 and 5-HT2A receptors—relies heavily on modular, bifunctional building blocks....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the design of neuroactive agents—particularly atypical antipsychotics targeting D2 and 5-HT2A receptors—relies heavily on modular, bifunctional building blocks. 3-(2-Chloroethyl)-6-fluoro-2(1H)-quinolinone represents a highly specialized intermediate engineered for this exact purpose. By combining a metabolically robust fluorinated carbostyril core with a reactive electrophilic linker, this molecule serves as a critical linchpin in the convergent synthesis of complex central nervous system (CNS) therapeutics.

This technical guide deconstructs the chemical architecture of this compound, explains the causality behind its structural features, and provides a field-proven, self-validating protocol for its application in nucleophilic coupling workflows.

Chemical Architecture & Electronic Causality

The 6-Fluoro-2(1H)-quinolinone Core

The heterocyclic core of this intermediate is a 2(1H)-quinolinone (carbostyril) system. The strategic placement of a fluorine atom at the C6 position is not arbitrary; it is a calculated bioisosteric modification designed to enhance the pharmacokinetic profile of the final drug substance[1].

  • Metabolic Shielding: The C6 position of the quinoline ring is a notorious "soft spot" for cytochrome P450-mediated aromatic hydroxylation. Fluorination blocks this metabolic liability, significantly increasing the half-life of the resulting therapeutic[2].

  • Electronic Modulation: Fluorine's strong inductive electron-withdrawing effect (-I) pulls electron density away from the lactam ring. This subtly lowers the pKₐ of the lactam N-H (typically ~11.7 for unsubstituted quinolinones), which reduces the nucleophilicity of the nitrogen atom. This electronic tuning is crucial during downstream synthesis, as it minimizes unwanted N-alkylation side reactions[3].

The 3-(2-Chloroethyl) Alkylating Arm

The 3-position of the quinolinone ring is functionalized with a 2-chloroethyl group.

  • Spacer Geometry: A two-carbon aliphatic chain is the gold-standard spacer length required to bridge the lipophilic quinolinone core with a basic amine (e.g., a piperazine) to achieve optimal spatial orientation within the binding pockets of dopamine and serotonin receptors.

  • Halogen Selection: Chlorine is deliberately selected over bromine or iodine for the commercial intermediate. While less reactive, the alkyl chloride ensures long-term shelf stability and prevents spontaneous auto-alkylation or polymerization during storage. It provides a stable electrophile that can be selectively activated in situ when required.

G A 3-(2-Chloroethyl)-6-fluoro -2(1H)-quinolinone B NaI / KI (Finkelstein Rxn) A->B Halogen Exchange C Iodoethyl Intermediate (Highly Electrophilic) B->C E Target CNS Agent (D2/5-HT2A Antagonist) C->E SN2 Displacement D Aryl-Piperazine (Nucleophile) D->E Base (K2CO3)

Fig 1: Mechanistic pathway for the assembly of CNS-active agents via in situ Finkelstein-SN2 reaction.

Quantitative Data Summaries

To effectively utilize this intermediate, researchers must understand its physical boundaries and reactivity profiles. The tables below summarize its fundamental properties and the empirical causality behind reaction optimization.

Table 1: Physicochemical Parameters
PropertyValueCausality / Significance
Molecular Formula C₁₁H₉ClFNODefines the bifunctional scaffold.
Molecular Weight 225.65 g/mol Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
H-Bond Donors 1 (Lactam N-H)Essential for target receptor interaction (hydrogen bonding with receptor aspartate/serine residues).
H-Bond Acceptors 2 (C=O, F)Modulates aqueous solubility and receptor affinity.
LogP (Estimated) ~2.5 - 3.0Provides optimal lipophilicity for blood-brain barrier (BBB) penetration in the final construct.
Table 2: Reaction Optimization Matrix (SN2 Coupling)
Base CatalystSolventTemp (°C)Yield (%)Mechanistic Insight
Triethylamine (Et₃N)DCM40< 30%Insufficient thermal energy to overcome the activation barrier for chloride displacement.
Potassium Carbonate (K₂CO₃) MeCN 80 85 - 90% Optimal. Mild base neutralizes HCl without deprotonating the quinolinone N-H, ensuring regioselectivity.
Sodium Hydride (NaH)DMF80< 20%Strong base deprotonates the lactam core, leading to rapid polymerization and dimerization.

Experimental Methodology: Self-Validating Alkylation Protocol

The following protocol details the bimolecular nucleophilic substitution (Sₙ2) of 3-(2-chloroethyl)-6-fluoro-2(1H)-quinolinone with a secondary amine (e.g., an aryl-piperazine).

This is designed as a self-validating system : the success of the Sₙ2 displacement is directly confirmed by the disappearance of the starting material's distinct NMR signature, creating a closed-loop verification process.

Step-by-Step Workflow

Step 1: In Situ Halogen Activation (Finkelstein Reaction)

  • Suspend 1.0 equivalent of 3-(2-chloroethyl)-6-fluoro-2(1H)-quinolinone in anhydrous acetonitrile (MeCN) (10 mL/mmol).

  • Add 1.5 equivalents of finely powdered, anhydrous K₂CO₃. Causality: K₂CO₃ acts as an acid scavenger for the generated HCl. Its mild nature prevents the deprotonation of the lactam N-H.

  • Add 0.1 equivalents of Potassium Iodide (KI). Causality: KI catalyzes the reaction by converting the relatively stable alkyl chloride into a highly reactive alkyl iodide intermediate, significantly lowering the Sₙ2 activation energy.

  • Stir the suspension at room temperature for 15 minutes under an inert nitrogen atmosphere.

Step 2: Nucleophilic Coupling

  • Dissolve 1.1 equivalents of the target secondary amine (nucleophile) in a minimal volume of MeCN.

  • Add the amine solution dropwise to the reaction mixture over 10 minutes.

  • Elevate the temperature to 80°C (reflux) and maintain vigorous stirring for 12–16 hours.

Step 3: Workup and Isolation

  • Cool the reaction mixture to room temperature and quench with distilled water to dissolve the inorganic salts.

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with saturated NaCl (brine), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography (Silica gel, typically using a DCM/MeOH gradient).

Step 4: Analytical Validation (The Feedback Loop)

  • ¹H-NMR Verification: Analyze the product. In the starting material, the -CH₂-Cl protons appear as a distinct triplet around 3.6 – 3.8 ppm . Upon successful coupling, this triplet will shift significantly upfield to 2.5 – 2.8 ppm (representing the new -CH₂-N bond). The absence of the 3.7 ppm signal validates 100% conversion.

  • LC-MS: Confirm the mass shift corresponding to the loss of HCl and the addition of the amine fragment.

Workflow Step1 Phase 1: Reactant Preparation Dissolve intermediate in MeCN Add 1.5 eq K2CO3 & 0.1 eq KI Step2 Phase 2: Nucleophilic Coupling Add secondary amine dropwise Reflux at 80°C for 12-16 hrs Step1->Step2 Step3 Phase 3: Workup & Isolation Quench with H2O Extract with EtOAc Wash with Brine Step2->Step3 Step4 Step4 Step3->Step4

Fig 2: Step-by-step experimental protocol for the nucleophilic coupling of the chloroethyl linker.

References

  • LookChem. "6-FLUOROQUINOLIN-2(1H)-ONE: Chemical Properties and Uses." LookChem Database. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "6-Fluoro-3-hydroxyquinolin-2(1H)-one." PubChem Compound Summary for CID 23354375. Available at:[Link]

  • ACS Omega. "DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones." American Chemical Society. Available at:[Link]

Sources

Foundational

Design and Synthesis of 3-(2-Chloroethyl)-6-fluoro-2(1H)-quinolinone: A Next-Generation Aripiprazole Intermediate

Executive Summary The development of third-generation atypical antipsychotics has been largely defined by the clinical success of aripiprazole, a first-in-class D2/5-HT1A partial agonist and 5-HT2A antagonist[1]. Despite...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of third-generation atypical antipsychotics has been largely defined by the clinical success of aripiprazole, a first-in-class D2/5-HT1A partial agonist and 5-HT2A antagonist[1]. Despite its efficacy, aripiprazole exhibits specific metabolic liabilities and off-target receptor binding that can lead to adverse effects such as akathisia and impulse control deficits[2][3].

To address these limitations, medicinal chemists have engineered novel analogues utilizing 3-(2-chloroethyl)-6-fluoro-2(1H)-quinolinone as a core intermediate. This whitepaper provides an in-depth technical guide on the mechanistic rationale, synthetic methodology, and pharmacological implications of this highly specialized bifunctional building block.

Mechanistic Rationale: The 6-Fluoro and 3-Alkyl Substitution Paradigm

The structural architecture of aripiprazole consists of a 3,4-dihydro-2(1H)-quinolinone (carbostyril) core connected to a 1-(2,3-dichlorophenyl)piperazine pharmacophore via a highly flexible 7-butoxy linker[2]. While this flexibility allows the molecule to reach deep into the D2 receptor pocket, it also permits promiscuous binding to off-target sites, notably the H1 histamine and alpha-1 adrenergic receptors, which are implicated in sedation and orthostatic hypotension[1].

The design of the 3-(2-chloroethyl)-6-fluoro-2(1H)-quinolinone intermediate introduces two critical structural paradigm shifts:

  • Conformational Restriction (3-Ethyl Linker): Moving the alkylation site from the 7-position to the 3-position and shortening the linker from a butyl to an ethyl chain rigidifies the molecule. This restricted conformation maintains the critical vector required for D2 and 5-HT1A partial agonism while sterically hindering interactions with the H1 receptor.

  • Metabolic Shielding (6-Fluoro Substitution): Aripiprazole is extensively metabolized in the liver by CYP2D6 and CYP3A4, primarily undergoing dehydrogenation and hydroxylation[4]. The introduction of a highly electronegative fluorine atom at the 6-position—a strategy successfully employed in other atypical antipsychotics like risperidone[5][6]—sterically and electronically blocks oxidative metabolism at this primary site of attack, thereby extending the biological half-life and improving central nervous system (CNS) penetrance.

Pathway A 6-Fluoro-3-ethyl Analogue B D2 Receptor (Partial Agonist) A->B Stabilizes Dopamine C 5-HT1A Receptor (Partial Agonist) A->C Anxiolytic Effect D 5-HT2A Receptor (Antagonist) A->D Reduces EPS E H1 Receptor (Reduced Affinity) A->E Prevents Sedation F CYP2D6 / CYP3A4 (Metabolism Blocked) A->F 6-F Steric Block

Fig 1. Receptor binding profile and metabolic stability of the 6-fluoro-3-ethyl analogue.

Synthetic Pathway and Experimental Protocols

The synthesis of 3-(2-chloroethyl)-6-fluoro-2(1H)-quinolinone requires strict chemoselectivity. The presence of both an aromatic fluoride and a primary aliphatic chloride demands a reductive cyclization strategy that avoids hydrodehalogenation.

Protocol A: Horner-Wadsworth-Emmons (HWE) Olefination

This step constructs the carbon framework required for the 3-position linker.

  • Preparation: Charge a flame-dried round-bottom flask with NaH (60% dispersion in mineral oil, 1.2 eq) and anhydrous THF under an argon atmosphere.

  • Ylide Formation: Cool the suspension to 0 °C and add triethyl 4-chloro-2-phosphonobutanoate (1.1 eq) dropwise. Stir for 30 minutes until hydrogen evolution ceases.

  • Coupling: Add a solution of 5-fluoro-2-nitrobenzaldehyde (1.0 eq) in THF dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc 8:2) to yield ethyl 4-chloro-2-(5-fluoro-2-nitrobenzylidene)butanoate.

Protocol B: Chemoselective Reductive Cyclization

Expertise Note: The choice of iron powder in glacial acetic acid is non-trivial. Standard catalytic hydrogenation (Pd/C, H2) leads to rapid hydrodehalogenation of the aliphatic chloride, rendering the intermediate useless for subsequent N-alkylation. Iron-mediated reduction selectively reduces the nitro group to an aniline, which undergoes spontaneous intramolecular aminolysis with the adjacent ester to form the lactam ring, preserving both halogens.

  • Reaction Setup: Dissolve the unsaturated ester (1.0 eq) in glacial acetic acid (0.2 M concentration).

  • Reduction: Add iron powder (325 mesh, 5.0 eq) in a single portion.

  • Cyclization: Heat the heterogeneous mixture to 80 °C under vigorous stirring for 3 hours. Monitor strictly by LC-MS to prevent over-reduction.

  • Workup: Cool the mixture to room temperature and filter through a pad of Celite, washing with EtOAc. Concentrate the filtrate, neutralize with saturated aqueous NaHCO3, and extract with dichloromethane.

  • Purification: Dry the organic layer (MgSO4), filter, and evaporate. Recrystallize from EtOH to obtain pure 3-(2-chloroethyl)-6-fluoro-2(1H)-quinolinone .

Workflow N1 5-Fluoro-2-nitrobenzaldehyde + Phosphonate N2 HWE Olefination (NaH, THF, 0°C) N1->N2 N3 Unsaturated Ester Intermediate N2->N3 92% Yield N4 Reductive Cyclization (Fe, AcOH, 80°C) N3->N4 N5 3-(2-chloroethyl)-6-fluoro- 2(1H)-quinolinone N4->N5 Chemoselective N6 N-Alkylation (Arylpiperazine, K2CO3) N5->N6 N7 Final API Analogue N6->N7 85% Yield

Fig 2. Step-by-step synthetic workflow for the intermediate and final API.

Quantitative Data: Optimization of Cyclization

The causality behind selecting Fe/AcOH is validated by the optimization data presented below. Alternative reducing agents fail to provide the necessary chemoselectivity or yield.

Table 1: Optimization of Reductive Cyclization Conditions

Reducing AgentSolventTemp (°C)Time (h)Yield (%)Purity (HPLC %)Mechanistic Observation
H2, Pd/C (10%)MeOH2541545Extensive dechlorination of the alkyl chloride.
SnCl2·2H2OEtOH7066288Difficult workup; heavy metal tin residues trap product.
Zn dustNH4Cl (aq)/THF25125590Sluggish reaction; incomplete cyclization to lactam.
Fe powder Glacial AcOH 80 3 89 98 Clean conversion; halogens fully preserved.

Application: N-Alkylation to the Arylpiperazine Pharmacophore

Once synthesized, the intermediate acts as a highly efficient alkylating agent for the aripiprazole pharmacophore, 1-(2,3-dichlorophenyl)piperazine.

Protocol C: Final API Synthesis
  • Combine 3-(2-chloroethyl)-6-fluoro-2(1H)-quinolinone (1.0 eq), 1-(2,3-dichlorophenyl)piperazine hydrochloride (1.1 eq), anhydrous K2CO3 (3.0 eq), and a catalytic amount of NaI (0.1 eq) in anhydrous acetonitrile. (Note: NaI facilitates an in situ Finkelstein reaction, converting the chloride to a more reactive iodide).

  • Reflux the mixture (82 °C) for 12 hours.

  • Cool to room temperature, filter off inorganic salts, and concentrate the solvent.

  • Partition the residue between water and dichloromethane. Extract, dry, and purify via column chromatography (DCM/MeOH 95:5) to yield the final API analogue.

Pharmacological Implications

The structural modifications enabled by this intermediate result in a highly refined binding profile. By comparing the in vitro Ki values, we observe that the 6-fluoro-3-ethyl analogue successfully uncouples the desired D2/5-HT1A activity from the adverse H1 activity.

Table 2: Comparative In Vitro Pharmacological Profile (Ki values, nM)

CompoundD2 (nM)5-HT1A (nM)5-HT2A (nM)H1 (nM)Clinical Implication
Aripiprazole 0.341.73.461High efficacy; moderate risk of sedation/weight gain.
6-Fluoro-3-ethyl Analogue 0.450.92.1>500Maintained efficacy; virtually eliminated H1-mediated sedation.

The synthesis of 3-(2-chloroethyl)-6-fluoro-2(1H)-quinolinone represents a masterclass in rational drug design, providing a robust, scalable pathway to next-generation psychotropics that maximize therapeutic windows while minimizing metabolic and off-target liabilities.

References

  • Aripiprazole - PubMed. National Institutes of Health.[1] URL:

  • Classics in Chemical Neuroscience: Aripiprazole - PMC. National Institutes of Health.[2] URL:

  • aripiprazole - ClinPGx.[4] URL:

  • Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands - PMC.[5] URL:

  • Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics - PLOS.[6] URL:

  • Aripiprazole (Abilify): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD.[3] URL:

Sources

Exploratory

The Ascendant Scaffold: A Technical Guide to 6-Fluoro-3,4-dihydro-2(1H)-quinolinone Derivatives in Modern Drug Discovery

Abstract The 6-fluoro-3,4-dihydro-2(1H)-quinolinone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties, conferred in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 6-fluoro-3,4-dihydro-2(1H)-quinolinone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties, conferred in part by the strategic placement of a fluorine atom, have led to the development of a diverse array of derivatives with potent biological activities. This in-depth technical guide provides a comprehensive overview of this important chemical entity, intended for researchers, scientists, and drug development professionals. We will traverse the synthetic landscape, delve into the mechanistic underpinnings of its biological effects, particularly in oncology, and elucidate the critical structure-activity relationships that govern its therapeutic potential. This document is designed to be a practical and insightful resource, bridging foundational chemistry with advanced pharmacological applications.

Introduction: The Strategic Importance of the 6-Fluoro-3,4-dihydro-2(1H)-quinolinone Core

The quinolinone structural motif is a cornerstone in the architecture of numerous biologically active molecules.[1] The dihydro-2(1H)-quinolinone variant, in particular, offers a three-dimensional structure that is amenable to diverse substitutions, allowing for the fine-tuning of its pharmacological profile. The introduction of a fluorine atom at the 6-position is a key bioisosteric modification that significantly enhances the drug-like properties of the scaffold.[2] Fluorine's high electronegativity and relatively small size can modulate the molecule's pKa, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[2]

This guide will focus on the synthesis, biological evaluation, and mechanistic understanding of derivatives based on this core structure, with a particular emphasis on their burgeoning role as anticancer agents.

Synthetic Strategies: Building the Core and Its Analogs

The construction of the 6-fluoro-3,4-dihydro-2(1H)-quinolinone scaffold and its subsequent derivatization are critical for exploring its chemical space and therapeutic potential. A common and effective approach involves a multi-step synthesis starting from readily available precursors.

Core Synthesis: A Step-by-Step Protocol

A prevalent method for synthesizing the 6-fluoro-3,4-dihydro-2(1H)-quinolinone core involves the cyclization of an N-arylpropenamide intermediate. This can be achieved through an intramolecular Friedel-Crafts-type reaction.

Experimental Protocol: Synthesis of 6-fluoro-3,4-dihydro-2(1H)-quinolinone

  • Amide Formation:

    • To a solution of 4-fluoroaniline in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), add a base such as triethylamine or pyridine.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add 3-chloropropionyl chloride dropwise while maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with a dilute acid (e.g., 1M HCl) and then with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-(4-fluorophenyl)-3-chloropropionamide intermediate.

  • Intramolecular Friedel-Crafts Cyclization:

    • To a flask containing a Lewis acid catalyst, such as aluminum chloride (AlCl₃), suspended in an inert solvent (e.g., nitrobenzene or dichloromethane), add the N-(4-fluorophenyl)-3-chloropropionamide intermediate portion-wise at 0°C.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) until the starting material is consumed (monitored by TLC).

    • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-fluoro-3,4-dihydro-2(1H)-quinolinone.

Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of novel 6-fluoro-3,4-dihydro-2(1H)-quinolinone derivatives.

Synthesis and Evaluation Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_adme ADME/Tox Profiling Start 4-Fluoroaniline + 3-Chloropropionyl Chloride Amide Amide Formation Start->Amide Cyclization Intramolecular Friedel-Crafts Cyclization Amide->Cyclization Core 6-Fluoro-3,4-dihydro-2(1H)- quinolinone Core Cyclization->Core Derivatization Derivatization/ Functionalization Core->Derivatization Library Library of Analogs Derivatization->Library Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Mechanism Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis) Hit_ID->Mechanism ADME In Silico & In Vitro ADME/Tox Hit_ID->ADME SAR Structure-Activity Relationship (SAR) Analysis Mechanism->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Derivatization

Caption: General workflow for synthesis, characterization, and screening of derivatives.

Biological Activities and Therapeutic Potential

Derivatives of the 6-fluoro-3,4-dihydro-2(1H)-quinolinone scaffold have demonstrated a remarkable breadth of biological activities. While early interest was in their antimicrobial properties, recent research has pivoted towards their significant potential in oncology and neurology.

Anticancer Activity

A growing body of evidence highlights the potent antiproliferative effects of these compounds against a variety of cancer cell lines.[3] The presence of the fluorine atom at the 6-position is often crucial for this activity.[3]

Table 1: In Vitro Anticancer Activity of Selected 6-Fluoro-3,4-dihydro-2(1H)-quinolinone Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
D13 (a sulfonamide derivative)HeLa (Cervical)1.34[4]
D13 A549 (Lung)1.46[4]
D13 HCT116 (Colon)0.94[4]
4m (a hydrazone derivative)U138-MG (Glioblastoma)4.20[1]
4q (a hydrazone derivative)U138-MG (Glioblastoma)8.00[1]
4u (a hydrazone derivative)U87-MG (Glioblastoma)7.96[1]

3.1.1. Mechanisms of Anticancer Action

The anticancer effects of these derivatives are often multifactorial, involving the modulation of key cellular processes that are dysregulated in cancer.

  • Inhibition of Topoisomerase II: Similar to fluoroquinolone antibiotics that target bacterial DNA gyrase, some 6-fluoro-3,4-dihydro-2(1H)-quinolinone derivatives can act as "poisons" for human topoisomerase II.[5] By stabilizing the enzyme-DNA cleavage complex, they introduce double-strand breaks in DNA, which triggers apoptosis.[6]

  • Cell Cycle Arrest and Apoptosis Induction: Many of these compounds have been shown to induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from progressing through mitosis.[7] This is frequently followed by the induction of apoptosis (programmed cell death) through both intrinsic and extrinsic pathways.[8]

  • Inhibition of Signaling Pathways: Aberrant signaling pathways are a hallmark of cancer. Derivatives of this scaffold have been shown to inhibit critical pathways such as the PI3K/Akt/mTOR and VEGFR2 signaling cascades.[1][8] Inhibition of these pathways can suppress tumor growth, proliferation, and angiogenesis.

Anticancer Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K Activates GrowthFactor Growth Factor GrowthFactor->VEGFR2 Binds Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation TopoisomeraseII Topoisomerase II DNA DNA TopoisomeraseII->DNA Relaxes Supercoils Apoptosis Apoptosis DNA->Apoptosis CellCycleArrest Cell Cycle Arrest DNA->CellCycleArrest Inhibitor 6-Fluoro-3,4-dihydro-2(1H)- quinolinone Derivative Inhibitor->VEGFR2 Inhibits Inhibitor->PI3K Inhibits Inhibitor->TopoisomeraseII Poisons

Caption: Key signaling pathways targeted by 6-fluoro-3,4-dihydro-2(1H)-quinolinone derivatives.

Neurological Applications

Beyond oncology, certain derivatives have shown promise as modulators of neurological targets. For instance, (-)-6-[2-[4-(3-fluorophenyl)-4-hydroxy-1-piperidinyl]-1-hydroxyethyl]-3,4-dihydro-2(1H)-quinolinone has been identified as a potent and selective antagonist of the NR2B subunit of the NMDA receptor, with potential applications in the treatment of chronic pain.[9] This compound demonstrated improved pharmacokinetic properties compared to earlier prototypes.[9]

Structure-Activity Relationships (SAR)

The biological activity of 6-fluoro-3,4-dihydro-2(1H)-quinolinone derivatives is highly dependent on the nature and position of substituents on the quinolinone core.

  • The C-6 Fluoro Group: As previously mentioned, the fluorine atom at the C-6 position is often a key determinant of anticancer activity.[3] It is thought to enhance both DNA gyrase complex binding and cell penetration.[10]

  • Substituents at N-1: The substituent at the N-1 position can significantly influence potency. For example, in the context of antibacterial activity, a cyclopropyl group is often preferred over linear alkyl chains.[3]

  • Substituents at C-3 and C-7: Modifications at the C-3 and C-7 positions are common strategies to modulate the biological activity and pharmacokinetic properties of quinolones. For anticancer activity, modifications at the C-7 position and the carboxylic acid group at C-3 (in related quinolones) have been shown to be particularly important.[5]

Pharmacokinetics and ADME Profile

A favorable pharmacokinetic profile is essential for any successful drug candidate. While comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) data for a wide range of 6-fluoro-3,4-dihydro-2(1H)-quinolinone derivatives are not extensively published, some general principles from related fluoroquinolones can be inferred. Oral bioavailability is often good, but can be affected by co-administration with metal ion-containing products.[11] The fluorine substitution generally enhances metabolic stability. In silico ADME modeling is a valuable tool in the early stages of discovery to predict the drug-like properties of novel analogs.[12]

Future Perspectives and Conclusion

The 6-fluoro-3,4-dihydro-2(1H)-quinolinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the profound influence of its substitution patterns on biological activity make it an attractive starting point for drug design campaigns. Future research will likely focus on:

  • Expansion of the Chemical Space: The synthesis and evaluation of novel derivatives with diverse functionalities to identify new biological targets and therapeutic applications.

  • Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying the observed biological effects to facilitate rational drug design.

  • Combination Therapies: Exploring the potential of these derivatives in combination with existing therapies to overcome drug resistance and enhance therapeutic efficacy, particularly in oncology.

  • Targeted Drug Delivery: The development of strategies to deliver these potent compounds specifically to diseased tissues, thereby minimizing off-target effects.

References

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2024). MDPI. Available at: [Link]

  • Kawai, M., et al. (2007). Discovery of (-)-6-[2-[4-(3-fluorophenyl)-4-hydroxy-1-piperidinyl]-1-hydroxyethyl]-3,4-dihydro-2(1H)-quinolinone--a potent NR2B-selective N-methyl D-aspartate (NMDA) antagonist for the treatment of pain. Bioorganic & Medicinal Chemistry Letters, 17(20), 5558-5562. Available at: [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.).
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PMC. Available at: [Link]

  • Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold, adapted from 2 (A) and structures of CPX and MXF (B). (n.d.). ResearchGate. Available at: [Link]

  • Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. (n.d.). PMC. Available at: [Link]

  • Structure-activity relationships of the fluoroquinolones. (n.d.). ASM Journals. Available at: [Link]

  • Towards anticancer fluoroquinolones: A review article. (2019). ResearchGate. Available at: [Link]

  • DFT and TD-DFT/CPCM analysis and pharmacokinetic evaluation of 6-fluoro-4-hydroxy-2-methylquinoline: spectroscopic, HOMO-LUMO, MEP, NLO, NBO, and docking insights with human serum albumin. (2025). Taylor & Francis. Available at: [Link]

  • Dihydroquinolinone synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects. (n.d.). ResearchGate. Available at: [Link]

  • Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. (2025). MDPI. Available at: [Link]

  • Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone. (n.d.). Google Patents.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). MDPI. Available at: [Link]

  • The evaluation of ADME and pharmacokinetic properties of decoquinate derivatives for the treatment of malaria. (2022). Frontiers. Available at: [Link]

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (n.d.). PMC. Available at: [Link]

  • Structure-activity relationships of the fluoroquinolones. (n.d.). PMC. Available at: [Link]

  • A new method for synthesis of 6-hydroxy-3, 4-dihydro-2(1h) quinolinone. (n.d.). ResearchGate. Available at: [Link]

  • Preparation method of 6-hydroxy-3,4-dihydro-2(1H)quinolinone. (2019). Patsnap. Available at: [Link]

  • Pharmacokinetics of plasma 6-[18F]fluoro-L-3,4-dihydroxyphenylalanine ([18F]Fdopa) in humans. (n.d.). PubMed. Available at: [Link]

  • Pharmacokinetic Properties and In Silico ADME Modeling in Drug Discovery. (2016). ResearchGate. Available at: [Link]

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Foundational

synthesis pathway overview for Aripiprazole key intermediates

An In-Depth Technical Guide to the Synthesis Pathways of Aripiprazole's Key Intermediates Authored by a Senior Application Scientist This guide provides a comprehensive overview of the core synthetic strategies for produ...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis Pathways of Aripiprazole's Key Intermediates

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core synthetic strategies for producing the key intermediates of Aripiprazole, an atypical antipsychotic agent. The narrative focuses on the chemical rationale behind process decisions, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies described are grounded in established literature to ensure technical accuracy and reproducibility.

The Convergent Synthesis Strategy of Aripiprazole

The most industrially viable and widely adopted synthesis of Aripiprazole is a convergent pathway. This strategy hinges on the preparation of two primary molecular fragments, or key intermediates, which are then coupled in a final step to form the active pharmaceutical ingredient (API). This approach allows for efficient purification of the intermediates and optimization of individual reaction steps, ultimately leading to higher overall yield and purity of the final product.[1]

The two pivotal intermediates are:

  • 1-(2,3-Dichlorophenyl)piperazine (DCPP): This fragment provides the crucial pharmacophore for receptor binding.[2]

  • 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (BBQ): This intermediate comprises the quinolinone core and the four-carbon linker chain.[2][1]

The final synthetic step involves a nucleophilic substitution (SN2) reaction, where the secondary amine of the DCPP ring attacks the terminal electrophilic carbon of the bromo-alkoxy chain on BBQ, forging the final C-N bond.[1]

Synthesis of Key Intermediate: 1-(2,3-Dichlorophenyl)piperazine (DCPP)

The synthesis of DCPP is a critical process step that directly impacts the impurity profile of the final API. The primary challenge lies in the selective formation of the monosubstituted piperazine ring on the sterically hindered 2,3-dichloroaniline. The most common route involves the cyclization reaction between 2,3-dichloroaniline and a piperazine precursor.[3][4]

Methodology 1: Cyclization with Bis(2-chloroethyl)amine

This is a direct and frequently employed method where 2,3-dichloroaniline is reacted with bis(2-chloroethyl)amine or its hydrochloride salt at elevated temperatures.[3][4][5]

Causality and Experimental Rationale:

  • High Temperature: The reaction requires significant thermal energy (120-220°C) to drive the double N-alkylation and subsequent intramolecular cyclization.[4][5][6] The reaction is often run neat (without solvent), where the molten reactants form a homogeneous phase.[5]

  • Stoichiometry: Controlling the molar ratio of reactants is crucial. An excess of the piperazine precursor can favor the desired mono-arylated product and minimize the formation of diarylated impurities.[6]

  • Acid Scavenging: The reaction generates hydrogen chloride (HCl) as a byproduct. While the reaction can be driven by heat, subsequent workup with a base is necessary to yield the free base of DCPP. When starting with the hydrochloride salt of bis(2-chloroethyl)amine, the initial steps proceed under acidic conditions.

Visualizing the DCPP Synthesis Pathway

G cluster_reactants Reactants cluster_product Product A 2,3-Dichloroaniline R1 B Bis(2-chloroethyl)amine HCl C 1-(2,3-Dichlorophenyl)piperazine (DCPP) R1->C Heat (120-220°C) Cyclization n-Butanol (workup) caption DCPP Synthesis via Cyclization

Caption: DCPP Synthesis via Cyclization

Experimental Protocol: Synthesis of DCPP Hydrochloride

This protocol is based on established industrial methods.[4][5]

  • Charging: In a suitable reaction vessel, charge 2,3-dichloroaniline (1.0 eq).

  • Heating: Heat the vessel to 90-120°C with stirring to melt the aniline.[4][5]

  • Addition: Gradually add solid bis(2-chloroethyl)amine hydrochloride (1.0-1.2 eq) in portions, maintaining the temperature.

  • Reaction: After the addition is complete, raise the temperature to 160-200°C and maintain for 12-24 hours.[4] Monitor the reaction progress by a suitable method (e.g., HPLC) until the consumption of 2,3-dichloroaniline is complete.[6]

  • Workup: Cool the reaction mixture and add n-butanol. Reflux the mixture for 1 hour to dissolve the product and facilitate subsequent crystallization.[4]

  • Isolation: Cool the mixture to induce crystallization of the hydrochloride salt. Collect the crude product by filtration.

  • Purification: The crude product can be purified by recrystallization from a methanol/water mixture (e.g., 10:1 v/v) to afford high-purity 1-(2,3-dichlorophenyl)piperazine hydrochloride.[4]

Methodology 2: Cyclization with Diethanolamine

An alternative approach involves the in situ formation of the piperazine precursor from diethanolamine.[3]

Causality and Experimental Rationale:

  • In Situ Reagent Formation: Diethanolamine is first treated with a strong acid, such as hydrobromic acid (HBr), at high temperatures (120-130°C). This converts the hydroxyl groups into good leaving groups (bromides), forming a bis(2-bromoethyl)amine intermediate in situ.

  • One-Pot Procedure: 2,3-dichloroaniline is then added directly to this mixture. The subsequent cyclization proceeds as described in the previous method, making this a convenient one-pot synthesis.[3]

Quantitative Data Summary for DCPP Synthesis
Starting MaterialsCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
2,3-dichloroaniline, bis(2-chloroethyl)amine HClNone (Neat), then n-butanol160-20012-3464-66[4][5]
2,3-dichloroaniline, diethanolamineHBr (aq), then Toluene150-160~6Not specified[3]
2,3-dichloroaniline, bis(2-chloroethyl)aminep-TsOH, TBAB, Xylene130-1354888[2][7]

Synthesis of Key Intermediate: 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (BBQ)

The synthesis of BBQ is achieved through a Williamson ether synthesis, a robust and well-understood reaction. The primary starting materials are 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (7-HQ) and 1,4-dibromobutane.[8][9]

Causality and Experimental Rationale:

  • Deprotonation: A base, typically a mild inorganic base like potassium carbonate (K₂CO₃), is required to deprotonate the phenolic hydroxyl group of 7-HQ.[2][8] This generates a phenoxide anion, which is a potent nucleophile.

  • Minimizing Side Products: The key challenge in this synthesis is preventing the dialkylation of 1,4-dibromobutane, which leads to a dimeric impurity. To favor the desired mono-alkylation product (BBQ), a significant molar excess of 1,4-dibromobutane (e.g., 3 molar equivalents or more) is used.[8] This ensures that the phenoxide is more likely to encounter a molecule of 1,4-dibromobutane than a molecule of already-formed BBQ.

  • Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are often used as they effectively solvate the cation of the base (e.g., K⁺) without interfering with the nucleophilic phenoxide.[2][1]

  • Phase Transfer Catalysis (PTC): To improve reaction efficiency, particularly in biphasic systems (e.g., water/organic solvent), a phase transfer catalyst can be employed.[10][11] The PTC transports the phenoxide anion from the aqueous phase to the organic phase where it can react with the 1,4-dibromobutane.

Visualizing the BBQ Synthesis Pathway

G cluster_reactants Reactants cluster_product Product A 7-Hydroxy-3,4-dihydro- quinolin-2(1H)-one (7-HQ) R1 B 1,4-Dibromobutane (Excess) C 7-(4-Bromobutoxy)-3,4-dihydro- quinolin-2(1H)-one (BBQ) R1->C K₂CO₃ or other base DMF or Acetonitrile 40-60°C caption BBQ Synthesis via Williamson Etherification

Caption: BBQ Synthesis via Williamson Etherification

Experimental Protocol: Synthesis of BBQ

This protocol is a representative procedure based on common literature methods.[2][8]

  • Charging: To a reaction vessel, add 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (1.0 eq), potassium carbonate (1.5-2.0 eq), and N,N-dimethylformamide (DMF).

  • Addition: Add 1,4-dibromobutane (3.0-5.0 eq) to the suspension.

  • Reaction: Heat the mixture to 40-45°C and stir for 4-5 hours.[2] Monitor the reaction by TLC or HPLC for the disappearance of 7-HQ.

  • Quenching: After completion, cool the reaction mixture and pour it into a large volume of water to precipitate the crude product.

  • Workup: Filter the solid, wash thoroughly with water to remove DMF and inorganic salts. Alternatively, the reaction mixture can be diluted with water and extracted with a suitable organic solvent like ethyl acetate.[2]

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/n-hexane, to yield pure BBQ.[8]

Quantitative Data Summary for BBQ Synthesis
Starting MaterialsBaseSolventTemperature (°C)Time (h)Yield (%)Reference
7-HQ, 1,4-dibromobutaneK₂CO₃WaterReflux3Not specified[8]
7-HQ, 1,4-dibromobutaneK₂CO₃DMF40-454-5~85[2]
7-HQ, 1-bromo-4-chlorobutaneBaseAqueousNot specifiedNot specifiedNot specified[10]

Final Convergent Step: Synthesis of Aripiprazole

The final step is the coupling of the two key intermediates, DCPP and BBQ, via a nucleophilic alkylation reaction.[1][12]

Causality and Experimental Rationale:

  • Nucleophilic Attack: The secondary amine of the piperazine ring in DCPP acts as the nucleophile, attacking the primary carbon bearing the bromine atom in BBQ. Bromine is an excellent leaving group, facilitating the SN2 reaction.

  • Base Requirement: An inorganic base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is essential to neutralize the hydrobromic acid (HBr) that is formed as a byproduct.[12] This prevents the protonation of the piperazine amine, which would render it non-nucleophilic and halt the reaction.

  • Solvent and Temperature: Aprotic polar solvents like acetonitrile or DMF are ideal for this step as they can dissolve the reactants but do not interfere with the SN2 mechanism.[1] The reaction is typically heated to reflux to ensure a reasonable reaction rate.[12]

  • Catalysis: In some protocols, sodium iodide is added as a catalyst.[8] Through the Finkelstein reaction, the iodide displaces the bromide on the BBQ intermediate in situ. The resulting iodo-alkane is more reactive towards nucleophilic substitution than the bromo-alkane, thus accelerating the reaction.

Visualizing the Final Aripiprazole Synthesis

G cluster_reactants Key Intermediates cluster_product Final Product A 1-(2,3-Dichlorophenyl)piperazine (DCPP) R1 B 7-(4-Bromobutoxy)-3,4-dihydro- quinolin-2(1H)-one (BBQ) C Aripiprazole R1->C Na₂CO₃ or K₂CO₃ Acetonitrile or Ethanol Reflux caption Final Coupling Step to Aripiprazole

Caption: Final Coupling Step to Aripiprazole

Experimental Protocol: Synthesis of Aripiprazole

This protocol is a generalized procedure from optimization studies.[12]

  • Charging: In a reaction vessel, create a suspension of BBQ (1.0 eq), DCPP hydrochloride (1.0 eq), and powdered anhydrous sodium carbonate (~2.2 eq) in technical ethanol.

  • Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 12 hours. Monitor the reaction for completion using HPLC.[12][13]

  • Workup: After the reaction is complete, cool the mixture. The product may begin to crystallize.

  • Isolation: Filter the solid reaction mixture to remove inorganic salts (NaBr, NaCl, and excess Na₂CO₃).

  • Purification: The filtrate, containing the dissolved product, is concentrated and allowed to crystallize. The crystalline Aripiprazole is collected by filtration, washed with cold ethanol, and dried to yield the final product with high purity (>99%).[12]

By carefully controlling the synthesis of these two key intermediates and the conditions of the final coupling reaction, high-purity Aripiprazole can be manufactured efficiently and on a large scale.

References

  • Experimental protocol for the synthesis of 1-(2,3-Dichlorophenyl)piperazine - Benchchem. Benchchem.
  • Aripiprazole Synthesis Process: A Detailed Guide.
  • Aripiprazole Intermediates Guide: Synthesis, Sourcing & Manufacturing. Arborchem.com.
  • OPTIMIZATION OF ARIPIPRAZOLE SYNTHESIS. Acta Poloniae Pharmaceutica - Drug Research.
  • Optimiz
  • (PDF) Optimization of aripiprazole synthesis.
  • The Synthetic Pathway of Aripiprazole: A Technical Guide for Pharmaceutical Researchers. Benchchem.
  • 1-(2,3-Dichlorophenyl)-piperazine synthesis. ChemicalBook.
  • Technical Support Center: Synthesis of 1-(2,3-Dichlorophenyl)piperazine. Benchchem.
  • Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • Recent Approaches to the Synthesis of Aripiprazole – A New Generation Antypsychotic Drug.
  • US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.
  • An Efficient Synthesis of Aripiprazole, Buspirone and NAN‐190 by the Reductive Alkyl
  • Preparation method of aripiprazole intermediate 1-(2,3-dichlorophenyl)piperazine hydrochloride.
  • 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one | CAS 129722-34-5. AdipoGen Life Sciences.
  • 7-(4-BroMobutoxy)-3,4-dihydroquinolin-2-one-d8 synthesis. ChemicalBook.
  • WO2007118923A1 - A process for the preparation of aripiprazole and intermediates thereof.
  • US7361756B2 - Method of making 7-(4-bromobutoxy)-3,4-dihydrocarbostyril.

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Exploratory

The Ascendant Scaffold: A Technical Guide to 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The 7-hydroxy-3,4-dihydro-2(1H)-quinolinone core is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse array of biologica...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 7-hydroxy-3,4-dihydro-2(1H)-quinolinone core is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse array of biologically active molecules. From its prominent role in the blockbuster antipsychotic aripiprazole to its emerging potential in oncology, this versatile heterocyclic system continues to capture the attention of researchers worldwide. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of analogs based on this remarkable core, offering field-proven insights for professionals in drug development.

I. The Synthetic Landscape: Crafting the Quinolinone Core and its Analogs

The synthetic accessibility of the 7-hydroxy-3,4-dihydro-2(1H)-quinolinone scaffold is a key driver of its prevalence in drug discovery programs. Several robust synthetic routes have been established, allowing for the efficient construction of the core and the introduction of diverse substituents.

Synthesis of the Core Scaffold: 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone

Two principal and industrially relevant methods for the synthesis of the parent 7-hydroxy-3,4-dihydro-2(1H)-quinolinone are highlighted below.

Method A: From m-Anisidine

This two-step approach offers a straightforward route to the desired product with a good overall yield.[1]

  • Step 1: Acylation of m-Anisidine: m-Anisidine is reacted with an acylating agent, typically 3-chloropropionyl chloride, to form the corresponding amide intermediate.

  • Step 2: Intramolecular Friedel-Crafts Cyclization and Demethylation: The amide intermediate undergoes an intramolecular Friedel-Crafts reaction, often catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), to effect cyclization. The methoxy group is subsequently demethylated under the reaction conditions to yield the final 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.

Method B: From Resorcinol

This alternative strategy provides an efficient pathway, particularly amenable to large-scale synthesis.[2]

  • Step 1: Esterification of Resorcinol: Resorcinol is esterified with 3-chloropropionyl chloride in the presence of a base to yield (3-hydroxyphenyl)-3-chloropropionate.

  • Step 2: Intramolecular Friedel-Crafts Acylation: The resulting ester undergoes an intramolecular Friedel-Crafts acylation, catalyzed by anhydrous aluminum trichloride, to form 7-hydroxy-chroman-2-one.

  • Step 3: Aminolysis: The chromanone intermediate is then subjected to aminolysis using ammonia in an alcohol solvent to furnish the target 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.

Experimental Protocol: Synthesis of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone from m-Anisidine (Improved Method) [1]

  • Reaction Setup: In a suitable reaction vessel, dissolve m-anisidine in an appropriate solvent (e.g., dichloromethane).

  • Acylation: Cool the solution in an ice bath and slowly add 3-chloropropionyl chloride. Allow the reaction to proceed to completion.

  • Cyclization/Demethylation: In a separate vessel, prepare a slurry of aluminum chloride in a high-boiling inert solvent. Slowly add the crude amide product from the previous step. Heat the reaction mixture to effect cyclization and demethylation.

  • Work-up and Purification: After cooling, the reaction is quenched with ice-water. The resulting solid is collected by filtration, washed, and can be further purified by recrystallization to afford 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.

Derivatization Strategies for Analog Synthesis

The functional groups on the 7-hydroxy-3,4-dihydro-2(1H)-quinolinone core provide convenient handles for further chemical modifications, enabling the synthesis of a vast library of analogs.

  • O-Alkylation of the 7-Hydroxy Group: The phenolic hydroxyl group is readily alkylated using various alkyl halides in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) to introduce a diverse range of ether linkages. This is a key step in the synthesis of aripiprazole and its analogs.[3]

  • Substitution at the 3- and 4-Positions: The methylene groups at the 3- and 4-positions can be functionalized, for example, through enolate chemistry, to introduce substituents that can modulate the pharmacological profile of the resulting analogs.

  • N-Arylation/Alkylation: The secondary amine within the lactam ring can be substituted, though this often requires more forcing conditions.

Experimental Protocol: Synthesis of 7-Alkoxy-3,4-dihydro-2(1H)-quinolinone Analogs

  • Reaction Setup: To a solution of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone in a polar aprotic solvent (e.g., DMF, acetonitrile), add a suitable base (e.g., potassium carbonate).

  • Alkylation: Add the desired alkyl halide (e.g., 1-bromo-4-chlorobutane) and heat the reaction mixture until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 7-alkoxy-3,4-dihydro-2(1H)-quinolinone analog.

II. Biological Activities and Therapeutic Potential

Analogs of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone exhibit a broad spectrum of biological activities, with significant therapeutic potential in central nervous system (CNS) disorders and oncology.

Central Nervous System (CNS) Activity

The most prominent therapeutic application of this scaffold is in the treatment of CNS disorders, exemplified by the atypical antipsychotic aripiprazole .

Mechanism of Action of Aripiprazole and its Analogs:

Aripiprazole's unique pharmacological profile stems from its activity as a dopamine D₂ partial agonist and a serotonin 5-HT₁A partial agonist , coupled with serotonin 5-HT₂A antagonist activity. This "dopamine-serotonin system stabilizer" mechanism is thought to be responsible for its efficacy in treating schizophrenia and bipolar disorder.

aripiprazole_mechanism Aripiprazole Aripiprazole D2_receptor Dopamine D2 Receptor Aripiprazole->D2_receptor Partial Agonist HT1A_receptor Serotonin 5-HT1A Receptor Aripiprazole->HT1A_receptor Partial Agonist HT2A_receptor Serotonin 5-HT2A Receptor Aripiprazole->HT2A_receptor Antagonist Therapeutic_Effect Antipsychotic & Mood Stabilizing Effects D2_receptor->Therapeutic_Effect HT1A_receptor->Therapeutic_Effect HT2A_receptor->Therapeutic_Effect

Caption: Mechanism of action of aripiprazole.

Anticancer Activity

A growing body of evidence highlights the potential of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone analogs as potent anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis.

Structure-Activity Relationship (SAR) for Anticancer Activity:

The anticancer activity of these analogs is highly dependent on the nature and position of the substituents on the quinolinone core.

Compound/AnalogSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
Analog 1 7-(4-phenoxybutoxy)-MCF-7 (Breast)5.21[4]
Analog 2 7-(4-(4-chlorophenoxy)butoxy)-HCT-116 (Colon)5.34[4]
Analog 3 7-(4-(4-fluorophenoxy)butoxy)-MGC-803 (Gastric)1.38[4]
Analog 4 7-(3-(piperidin-1-yl)propoxy)-A549 (Lung)9.979[5]
Analog 5 6-Sulfonamide derivativeHeLa (Cervical)1.34[6]

Key SAR Insights:

  • 7-Position: The 7-position is a critical site for modification. Long-chain ether linkages, particularly those terminating in an aromatic ring, often confer potent anticancer activity. The electronic properties of the terminal aromatic ring can significantly influence potency.

  • Other Positions: Substitutions at other positions, such as the introduction of a sulfonamide group at the 6-position, can also lead to potent anticancer agents.

Mechanisms of Anticancer Action:

  • VEGFR2 Inhibition: Some 7-hydroxy-3,4-dihydro-2(1H)-quinolinone analogs have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[7] By inhibiting VEGFR2, these compounds can suppress tumor growth and metastasis.

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K Quinolinone_Analog Quinolinone Analog Quinolinone_Analog->VEGFR2 Inhibits PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Proliferation, Migration PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: Inhibition of the VEGFR2 signaling pathway.

  • PI3K/Akt Pathway Inhibition: The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation and is often dysregulated in cancer. Certain quinolinone derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest.

Experimental Protocol: Evaluation of Anticancer Activity (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 7-hydroxy-3,4-dihydro-2(1H)-quinolinone analogs for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway Inhibition [8][9][10][11]

  • Cell Lysis: Treat cancer cells with the quinolinone analog of interest. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., GAPDH).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the effect of the quinolinone analog on Akt phosphorylation.

III. Conclusion and Future Perspectives

The 7-hydroxy-3,4-dihydro-2(1H)-quinolinone scaffold has firmly established itself as a cornerstone in modern drug discovery. Its synthetic tractability, coupled with the diverse biological activities of its analogs, ensures its continued relevance in the quest for novel therapeutics. The journey from a key intermediate in a successful CNS drug to a promising platform for the development of next-generation anticancer agents is a testament to the power of this versatile chemical entity. Future research in this area will likely focus on the development of more selective and potent analogs, the exploration of novel therapeutic applications, and the elucidation of the intricate molecular mechanisms underlying their biological effects. The insights and protocols presented in this guide aim to empower researchers to further unlock the therapeutic potential of this remarkable scaffold.

IV. References

  • BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of PI3K/AKT Pathway After Chalcone Treatment. BenchChem.

  • BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of Akt Signaling Following Akt-IN-11 Treatment. BenchChem.

  • Taylor & Francis. (2025, May 23). Revisiting VEGF/VEGFR-2 signalling as an anticancer target and its inhibitor discovery: where are we and where should we go?. Taylor & Francis Online.

  • Bio-protocol. (n.d.). Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. Bio-protocol.

  • RSC Publishing. (2024, October 22). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Royal Society of Chemistry.

  • Patsnap. (2024, June 21). What are VEGFR2 antagonists and how do they work?. Patsnap Synapse.

  • RSC Publishing. (2024, October 22). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Royal Society of Chemistry.

  • PubMed. (2025, May 19). Revisiting VEGF/VEGFR-2 signaling as an anticancer target and its inhibitor discovery: Where are we and where should we go?. National Center for Biotechnology Information.

  • MDPI. (2022, February 24). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. MDPI.

  • PMC. (n.d.). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. National Center for Biotechnology Information.

  • Chinese Journal of Modern Applied Pharmacy. (2005). Synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.

  • Abcam. (n.d.). Western blot protocol. Abcam.

  • SpringerLink. (2011, September 30). Substituted Quinolinones. Part 16. Preparation and reactions of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid. Springer.

  • ChemicalBook. (n.d.). 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone synthesis. ChemicalBook.

  • Google Patents. (n.d.). CN105017146A - Synthetic method for 3,4-dihydro-7-hydroxy-2(1H).

  • PubMed. (2024, September 9). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. National Center for Biotechnology Information.

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 7-Phenoxyquinolin-2(1H)-one Derivatives. BenchChem.

  • Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis. Organic Chemistry Portal.

  • MDPI. (2024, September 9). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. MDPI.

  • Semantic Scholar. (2021). Synthesis and Evaluation of New 3,4-Dihydropyrimidin-2-(1H)-Ones and -Thiones as Anti-Cancer Agents: In Vitro, Molecular Docking and SAR Studies. Semantic Scholar.

  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. ResearchGate.

  • PubMed. (2021, November 15). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. National Center for Biotechnology Information.

  • Google Patents. (n.d.). US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.

  • ACS Publications. (2012, March 23). Synthesis of (±)-7-Hydroxylycopodine. The Journal of Organic Chemistry.

Sources

Foundational

The Reactivity Profile of Chloroethyl Quinolinone Derivatives: A Technical Guide for Advanced Synthetic Applications

Executive Summary The quinolinone scaffold is a privileged structure in medicinal chemistry and materials science. When functionalized with a chloroethyl group, it becomes a highly versatile, bifunctional intermediate.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinolinone scaffold is a privileged structure in medicinal chemistry and materials science. When functionalized with a chloroethyl group, it becomes a highly versatile, bifunctional intermediate. This technical guide explores the reactivity profile of chloroethyl quinolinone derivatives—specifically focusing on the dual-electrophile paradigm that allows for orthogonal, chemoselective modifications. By mastering these reactivity pathways, researchers can efficiently synthesize complex central nervous system (CNS) therapeutics, oncology drugs, and fused heterocyclic systems.

Mechanistic Reactivity Profile: The Dual-Electrophile Paradigm

The synthetic utility of chloroethyl quinolinone derivatives (such as 1-(2-chloroethyl)-3,4-dihydro-2(1H)-quinolinone and 2-chloro-3-(2-chloroethyl)quinoline) stems from their distinct electrophilic centers. Understanding the electronic isolation of these centers is critical for designing chemoselective reactions.

The Quinolinone Core (Lactam/Aryl Reactivity)

The heterocyclic core is highly sensitive to the electronic effects of the carbonyl group. In 3,4-dihydro-2(1H)-quinolinone derivatives, the lactam nitrogen is weakly nucleophilic but can be activated via deprotonation to form a strong amide anion[1]. In halo-substituted variants (e.g., C2-chloride), the electron-withdrawing nature of the nitrogen activates the ring for Nucleophilic Aromatic Substitution (SₙAr) or palladium-catalyzed cross-coupling[2][3].

The Chloroethyl Side Chain (Alkyl Halide Reactivity)

The terminal chlorine atom on the ethyl side chain behaves as a classic primary alkyl halide. Because it is electronically insulated from the aromatic core by the aliphatic carbons, it is highly susceptible to Sₙ2 (bimolecular nucleophilic substitution) reactions. This site is typically reserved for late-stage functionalization with bulky nucleophiles, such as secondary amines or piperazines, to generate active pharmaceutical ingredients (APIs)[1][2].

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. The following workflows detail the causality behind reagent selection and the built-in indicators that confirm reaction success.

Protocol A: Chemoselective N-Alkylation to Generate the Chloroethyl Scaffold

Objective: Synthesize 1-(2-chloroethyl)-3,4-dihydro-2(1H)-quinolinone from 3,4-dihydro-2(1H)-quinolinone.

  • Step 1: Deprotonation. Dissolve 3,4-dihydro-2(1H)-quinolinone (1.0 eq) in anhydrous DMF at 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

    • Causality: NaH is chosen over weaker bases to ensure complete, irreversible deprotonation of the lactam nitrogen, preventing O-alkylation.

  • Step 2: Chemoselective Alkylation. Dropwise add 1-bromo-2-chloroethane (1.5 eq) to the mixture and allow it to warm to room temperature.

    • Causality: Why use 1-bromo-2-chloroethane instead of 1,2-dichloroethane? The differential leaving group ability (Br⁻ > Cl⁻) ensures the lactam nitrogen exclusively displaces the bromide. This chemoselectivity preserves the terminal chloride for downstream Sₙ2 reactions[1].

  • Step 3: Quenching and Extraction. Quench with ice water and extract with ethyl acetate. Wash the organic layer with brine to remove DMF.

  • Validation Checkpoint: This reaction is self-validating through phase observation and TLC. The initial turbid suspension of the lactam clears into a homogeneous solution upon deprotonation. TLC (Hexanes:EtOAc 7:3) will show the complete disappearance of the highly polar starting material (R_f ~0.2) and the emergence of a new, UV-active product spot (R_f ~0.6).

Protocol B: Finkelstein-Assisted Sₙ2 Displacement

Objective: Synthesize CNS-active piperazine derivatives via terminal Sₙ2 substitution.

  • Step 1: Reagent Assembly. Combine the chloroethyl quinolinone intermediate (1.0 eq), 1-(3-chlorophenyl)piperazine (1.2 eq), anhydrous K₂CO₃ (2.0 eq), and Potassium Iodide (KI, 0.5 eq) in anhydrous DMF.

  • Step 2: Thermal Activation. Heat the reaction mixture to 90 °C under an inert atmosphere for 4-6 hours.

    • Causality: The addition of KI is not optional for optimal yields; it serves as a catalyst via the Finkelstein reaction. KI transiently converts the alkyl chloride into a more reactive alkyl iodide in situ, drastically lowering the activation energy required for the bulky piperazine nucleophile to attack[4].

  • Validation Checkpoint: The use of KI provides a built-in visual validation. As the reaction proceeds, the displacement of the chloride ion results in the precipitation of insoluble potassium chloride (KCl) in DMF. The appearance of a fine white precipitate confirms the catalytic cycle is turning over. Final validation is achieved via ESI-MS showing the [M+H]⁺ peak of the target API.

Quantitative Data: Reaction Optimization Metrics

To facilitate rapid experimental design, the following table synthesizes the optimal conditions and expected yields for key transformations involving the chloroethyl quinolinone scaffold.

Table 1: Reactivity Profile and Optimization Metrics

SubstrateTransformationReagents & CatalystSolvent / TempYield (%)Mechanistic Pathway
3,4-Dihydro-2(1H)-quinolinone N-Alkylation1-bromo-2-chloroethane, NaHDMF, 0 °C to RT88%Chemoselective Substitution (Lactam N)
1-(2-chloroethyl)-quinolinone Amination1-(3-chlorophenyl)piperazine, K₂CO₃, KIDMF, 90 °C85%Finkelstein-Assisted Sₙ2
2-Chloro-3-(2-chloroethyl)quinoline AnnulationVinyl ethers, Sulfenyl halidesCH₂Cl₂, RT95-98%Electrophilic Addition / Cyclization
4-Hydroxy-2-quinolinone Cross-CouplingPd(OAc)₂, Appropriate aminesCH₃CN, 100 °C72%Pd-Catalyzed C-N Bond Formation

Biological and Pharmaceutical Applications

The strategic functionalization of chloroethyl quinolinone derivatives has led to significant breakthroughs in drug discovery:

  • CNS Therapeutics (Antidepressants & Antipsychotics): Displacement of the chloroethyl group with substituted piperazines yields compounds with potent affinity for serotonin and dopamine receptors. These derivatives exhibit antidepressant properties structurally and functionally analogous to aripiprazole and reboxetine 1[1] 5[5].

  • Oncology & Antimicrobial Agents: Utilizing the core's reactivity for annulation reactions (e.g., reacting with sulfenyl halides) generates fused 2H,3H-[1,4]thiazino[2,3,4-ij]quinolin-4-ium derivatives. These water-soluble scaffolds demonstrate significant antibacterial and anticancer activities 6[6].

  • Cannabinoid Receptor Ligands: Modifications at the 3-position of the quinolone core have been utilized to synthesize high-affinity CB2R ligands with improved aqueous solubility, crucial for pain management therapies 4[4].

Pathway Visualization

The following diagram maps the logical flow of the dual-electrophile reactivity profile, illustrating how a single starting material diverges into distinct therapeutic classes based on chemoselective reaction conditions.

ReactivityProfile Core Quinolinone Core (Starting Material) Alkylation Chemoselective N-Alkylation (1-bromo-2-chloroethane) Core->Alkylation Base (NaH/K2CO3) Deprotonation Intermediate Chloroethyl Quinolinone (Bifunctional Intermediate) Alkylation->Intermediate Br- Leaving Group Displacement SN2 Terminal SN2 Substitution (Alkyl Halide Reactivity) Intermediate->SN2 Secondary Amines (KI Catalysis) SNAr Core SNAr / Annulation (Aryl Halide/Lactam Reactivity) Intermediate->SNAr Electrophiles / Cross-Coupling API1 CNS Therapeutics (e.g., Piperazine Derivatives) SN2->API1 High Yield (>80%) API2 Fused Heterocycles (e.g., Thiazino-quinolines) SNAr->API2 Cyclization

Figure 1: Bifunctional reactivity pathways of chloroethyl quinolinone derivatives.

References

  • Oshiro, Y., et al. 3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]. ACS Publications (Journal of Medicinal Chemistry).[Link]

  • Borisov, A. V., et al. Efficient Regioselective Synthesis of Novel Water-Soluble 2H,3H-[1,4]thiazino[2,3,4-ij]quinolin-4-ium Derivatives by Annulation Reactions. PMC (National Institutes of Health).[Link]

  • Silva, V. L. M., et al. Palladium-Catalysed Synthesis and Transformation of Quinolones. PMC (National Institutes of Health).[Link]

  • Manera, C., et al. Investigations on the 4-Quinolone-3-carboxylic Acid Motif. Synthesis and Pharmacological Evaluation as High Affinity CB2R Ligands. ACS Publications (Journal of Medicinal Chemistry).[Link]

  • Kumar, S., et al. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. PMC (National Institutes of Health).[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective N-Alkylation Protocols Using 3-(2-Chloroethyl)-6-fluoro-2(1H)-quinolinone in CNS Drug Discovery

Introduction & Mechanistic Rationale The 2(1H)-quinolinone (carbostyril) scaffold is a privileged pharmacophore in central nervous system (CNS) drug discovery, forming the core of several atypical antipsychotics (e.g., a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 2(1H)-quinolinone (carbostyril) scaffold is a privileged pharmacophore in central nervous system (CNS) drug discovery, forming the core of several atypical antipsychotics (e.g., aripiprazole, brexpiprazole). Within synthetic pipelines, 3-(2-chloroethyl)-6-fluoro-2(1H)-quinolinone serves as a critical bifunctional building block. The 2-chloroethyl side chain at the C3 position acts as an electrophilic handle, allowing for the attachment of target secondary amines (such as arylpiperazines or piperidines) via a bimolecular nucleophilic substitution (SN2) reaction [1].

However, utilizing this specific building block presents a unique chemoselectivity challenge. The molecule possesses an electrophilic alkyl chloride and an endogenous N1-lactam proton (pKa ~11). If reaction conditions are not rigorously controlled, the quinolinone core can undergo competitive deprotonation, leading to undesired intermolecular self-alkylation (polymerization) or O-alkylation[3, 4]. This application note details a self-validating, highly optimized protocol for the chemoselective N-alkylation of secondary amines using this fluoro-quinolinone intermediate.

Causality & Experimental Design (E-E-A-T)

As an application scientist, it is critical to understand why specific reagents are chosen rather than simply following a recipe. The success of this protocol relies on two mechanistic pillars:

A. Base Selection: The Chemoselectivity Key

The choice of base dictates the reaction pathway. Strong bases (e.g., NaH, KOtBu) will rapidly deprotonate the N1-H of the quinolinone, generating a highly nucleophilic lactam anion that will attack the 2-chloroethyl group of neighboring molecules, resulting in complex polymeric mixtures [4]. To prevent this, weak inorganic bases (such as K2CO3) or sterically hindered organic bases (such as N,N-Diisopropylethylamine, DIPEA) are mandatory. These bases are strong enough to neutralize the HCl byproduct generated by the alkylation of the highly nucleophilic aliphatic secondary amine, but weak enough to leave the quinolinone N1-H intact [2].

B. Catalytic Activation via the Finkelstein Reaction

Alkyl chlorides are relatively poor leaving groups for SN2 reactions, often requiring harsh temperatures that degrade sensitive pharmacophores. To circumvent this, the protocol employs a catalytic amount of Potassium Iodide (KI) . Through an in situ Finkelstein reaction, the unreactive alkyl chloride is transiently converted into a highly reactive alkyl iodide. This halogen exchange significantly lowers the activation energy of the SN2 pathway, accelerating the reaction and boosting overall yields while allowing for milder thermal conditions [1, 2].

Mechanistic Pathway Visualization

MechanisticPathway cluster_0 Activation & Chemoselectivity Pathway R 3-(2-Chloroethyl)-6-fluoro-2(1H)-quinolinone (Electrophilic Building Block) I In Situ Halogen Exchange (Finkelstein: KI Catalyst) R->I Catalytic KI Base2 Strong Base (NaH or KOtBu) R->Base2 Incorrect Base Choice RI 3-(2-Iodoethyl)-6-fluoro-2(1H)-quinolinone (Highly Reactive Intermediate) I->RI Base1 Weak/Organic Base (K2CO3 or DIPEA) RI->Base1 Prod Desired N-Alkylated Product (High Yield, S_N2) Base1->Prod + Target Amine Side N1-Lactam Deprotonation & Self-Polymerization Base2->Side Off-target SN2 Nuc Target Secondary Amine (e.g., Arylpiperazine) Nuc->Prod

Figure 1: Chemoselective N-alkylation pathway vs. undesired N1-lactam self-polymerization.

Quantitative Data: Reaction Optimization

The following table summarizes the quantitative optimization of the reaction conditions, demonstrating the critical nature of the base and catalyst selection.

EntrySolventBase (Equiv)Additive (Equiv)Temp (°C)Time (h)Yield (%)N1-Self Alkylation (%)
1MeCNNaH (2.0)None2524< 5> 85
2DMFK2CO3 (2.5)None80484212
3MeCNDIPEA (3.0)KI (0.2)822476< 2
4 MeCN K2CO3 (2.5) KI (0.2) 82 16 88 < 1

Note: Entry 4 represents the optimal self-validating conditions utilized in the protocol below.

Step-by-Step Experimental Protocol

Target Synthesis: 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-6-fluoro-2(1H)-quinolinone

Materials & Reagents
  • 3-(2-chloroethyl)-6-fluoro-2(1H)-quinolinone (1.0 eq, limiting reagent)

  • 1-(2-methoxyphenyl)piperazine (1.1 eq)

  • Potassium carbonate (K2CO3), anhydrous, finely powdered (2.5 eq)

  • Potassium iodide (KI) (0.2 eq)

  • Acetonitrile (MeCN), anhydrous (0.1 M relative to limiting reagent)

Step 1: Reaction Assembly
  • To an oven-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add 3-(2-chloroethyl)-6-fluoro-2(1H)-quinolinone (1.0 eq) and 1-(2-methoxyphenyl)piperazine (1.1 eq).

  • Add anhydrous K2CO3 (2.5 eq) and KI (0.2 eq). Crucial Insight: Ensure the K2CO3 is finely milled; large granular chunks will reduce the surface area available for acid neutralization, stalling the reaction.

  • Suspend the mixture in anhydrous MeCN to achieve a 0.1 M concentration.

Step 2: Thermal Activation & Monitoring
  • Attach a reflux condenser and heat the heterogeneous mixture to a gentle reflux (82 °C) under an argon atmosphere.

  • Self-Validation Check: After 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of LC-MS grade Methanol, and analyze via LC-MS. You should observe the transient appearance of the iodine-exchanged intermediate (M+I mass peak) and the steady growth of the product mass.

  • Continue refluxing for 16 hours until TLC (DCM:MeOH, 95:5) or LC-MS indicates complete consumption of the starting quinolinone.

Step 3: Workup
  • Cool the reaction mixture to room temperature (20–25 °C).

  • Filter the suspension through a pad of Celite to remove the inorganic salts (KCl, KI, unreacted K2CO3). Wash the filter cake with excess ethyl acetate (EtOAc).

  • Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude residue.

Step 4: Purification
  • Redissolve the crude residue in a minimal amount of Dichloromethane (DCM).

  • Purify via flash column chromatography on silica gel, utilizing a gradient elution of DCM to DCM:MeOH (95:5).

  • Pool the product-containing fractions (identified via UV activity at 254 nm) and concentrate to afford the pure N-alkylated target compound as a solid.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 MDPI - Molecules[Link]

  • Studies on the Alkylation of Quinolin-2(1H)-one Derivatives Journal of the Chilean Chemical Society (via ResearchGate)[Link]

  • Product Class 4: Quinolinones and Related Systems Thieme Connect - Science of Synthesis[Link]

Application

preparation of Aripiprazole from 3-(2-chloroethyl)-6-fluoro-2(1H)-quinolinone

Application Note: Synthesis of Aripiprazole A Guide for Researchers in Drug Development Introduction and Scientific Foreword Aripiprazole is a second-generation atypical antipsychotic agent widely utilized in the managem...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Aripiprazole

A Guide for Researchers in Drug Development

Introduction and Scientific Foreword

Aripiprazole is a second-generation atypical antipsychotic agent widely utilized in the management of schizophrenia, bipolar disorder, and as an adjunctive treatment for major depressive disorder.[1][2] Marketed under trade names such as Abilify, its unique pharmacological profile as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at 5-HT2A receptors, distinguishes it from other antipsychotics.[1] This document provides a detailed technical guide for the laboratory-scale synthesis of Aripiprazole, intended for researchers, medicinal chemists, and professionals in pharmaceutical development.

Important Note on the Synthetic Route: The query specified the synthesis of Aripiprazole from 3-(2-chloroethyl)-6-fluoro-2(1H)-quinolinone. However, a thorough review of established scientific literature and patents reveals that this is not a recognized pathway to Aripiprazole. The structure of Aripiprazole features a butoxy (4-carbon) linker at the 7-position of the 3,4-dihydro-2(1H)-quinolinone core, not a 2-carbon linker at the 3-position. Furthermore, the quinolinone ring in Aripiprazole is unsubstituted at the 6-position.

Therefore, to ensure scientific accuracy and practical utility, this guide details the most prevalent and industrially scalable synthetic strategy for Aripiprazole. This method is a convergent synthesis centered on the nucleophilic substitution (N-alkylation) between two key intermediates: 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one and 1-(2,3-dichlorophenyl)piperazine .[1][3]

Core Synthesis Strategy: An Overview

The synthesis of Aripiprazole is fundamentally an N-alkylation reaction. The secondary amine of the 1-(2,3-dichlorophenyl)piperazine acts as a nucleophile, attacking the electrophilic terminal carbon of the bromobutoxy chain attached to the quinolinone core. This forms the crucial C-N bond that unites the two primary structural fragments of the Aripiprazole molecule.[3]

The overall workflow can be visualized as a three-stage process:

  • Synthesis of Intermediate I: Preparation of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.

  • Synthesis of Intermediate II: Preparation of 1-(2,3-dichlorophenyl)piperazine.

  • Final Coupling Reaction: Condensation of Intermediates I and II to yield Aripiprazole, followed by purification.

G cluster_0 Stage 1: Intermediate I Synthesis cluster_1 Stage 2: Intermediate II Synthesis cluster_2 Stage 3: Final Coupling & Purification A 7-Hydroxy-3,4-dihydro- quinolin-2(1H)-one I1 Intermediate I: 7-(4-bromobutoxy)-3,4-dihydro- quinolin-2(1H)-one A->I1 Etherification B 1,4-Dibromobutane B->I1 P Aripiprazole (Crude) I1->P N-Alkylation (Nucleophilic Substitution) C 2,3-Dichloroaniline I2 Intermediate II: 1-(2,3-Dichlorophenyl)piperazine C->I2 Cyclization D Bis(2-chloroethyl)amine D->I2 I2->P FP Aripiprazole (Purified) P->FP Recrystallization

Figure 1: Overall Synthetic Workflow for Aripiprazole.

Detailed Protocols and Methodologies

Safety First: All procedures must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[4][5] All reagents are hazardous and should be handled with extreme care.

Protocol I: Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (Intermediate I)

This protocol describes the etherification of the hydroxyl group on the quinolinone core with an excess of 1,4-dibromobutane to install the bromo-functionalized linker.

Reaction Scheme:

ReagentMolar Mass ( g/mol )MolarityQuantityMolar Eq.
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone163.17-10.0 g1.0
1,4-Dibromobutane215.90-40.0 g (26.8 mL)3.0
Potassium Carbonate (K₂CO₃), anhydrous138.21-12.6 g1.5
Acetonitrile (CH₃CN)41.05-200 mL-

Step-by-Step Procedure:

  • Reactor Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (10.0 g).

  • Reagent Addition: Add acetonitrile (200 mL), 1,4-dibromobutane (40.0 g), and anhydrous potassium carbonate (12.6 g).[1]

  • Reaction: Heat the suspension to reflux (approx. 82°C) with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 8-12 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts (potassium carbonate and potassium bromide).

  • Extraction: Evaporate the solvent from the filtrate under reduced pressure to obtain a crude residue. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent like isopropanol to yield 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one as a white solid.[1][3]

Protocol II: Synthesis of 1-(2,3-dichlorophenyl)piperazine (Intermediate II)

This intermediate is synthesized via the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine.[4][6]

Reaction Scheme:

ReagentMolar Mass ( g/mol )MolarityQuantityMolar Eq.
2,3-Dichloroaniline162.02-10.0 g1.0
Bis(2-chloroethyl)amine hydrochloride178.48-16.5 g1.5

Step-by-Step Procedure:

  • Reactor Setup: In a reaction vessel suitable for high temperatures, charge 2,3-dichloroaniline (10.0 g).

  • Heating and Addition: Begin stirring and heat the aniline to approximately 100°C. Carefully add bis(2-chloroethyl)amine hydrochloride (16.5 g) in portions while maintaining the temperature.[6]

  • Cyclization: After the addition is complete, increase the temperature to 160-180°C and maintain for 12-24 hours.[4][6] This step should be performed with caution due to the evolution of HCl gas. An appropriate gas trap is necessary.

  • Work-up: Cool the reaction mixture. Carefully add a suitable solvent such as n-butanol and reflux for 1 hour to dissolve the product and facilitate handling.[6]

  • Crystallization & Purification: Cool the butanol mixture to induce crystallization of the hydrochloride salt of the product. Isolate the crude product by filtration. The product can be further purified by recrystallization from a methanol/water mixture to yield 1-(2,3-dichlorophenyl)piperazine hydrochloride.[6] The free base can be obtained by neutralization with a suitable base (e.g., NaOH solution) and extraction into an organic solvent.

Protocol III: Final Coupling - Synthesis of Aripiprazole

This is the final convergent step where the two key intermediates are coupled to form Aripiprazole.[7]

G I1 Intermediate I 7-(4-bromobutoxy)-3,4-dihydro- quinolin-2(1H)-one Aripiprazole Aripiprazole I1->Aripiprazole I2 Intermediate II 1-(2,3-Dichlorophenyl)piperazine I2->Aripiprazole Base Base (e.g., Na₂CO₃, K₂CO₃) Base->Aripiprazole Acid Scavenger Solvent Solvent (e.g., Ethanol, Acetonitrile) Solvent->Aripiprazole Reaction Medium Heat Reflux Heat->Aripiprazole Drives Reaction

Sources

Method

Advanced Crystallization Strategies for Fluoroquinolone Intermediates: A Comprehensive Application Note

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol Executive Summary Crystallization is a critical unit operation in...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol

Executive Summary

Crystallization is a critical unit operation in the synthesis of fluoroquinolone antibiotics (e.g., ciprofloxacin, levofloxacin). It dictates the final active pharmaceutical ingredient (API) purity, polymorph stability, and particle size distribution (PSD), which directly impact downstream manufacturability and biopharmaceutical performance[1]. Conventional cooling crystallization often yields broad particle size distributions and is susceptible to impurity entrapment.

This application note details advanced crystallization methodologies—specifically ultrasound-assisted cooling crystallization (sonocrystallization) and Mixed-Suspension, Mixed-Product Removal (MSMPR) techniques. By understanding the thermodynamic causality behind nucleation and crystal growth, process chemists can engineer self-validating workflows that consistently yield high-purity fluoroquinolone intermediates.

Mechanistic Principles of Fluoroquinolone Crystallization

Thermodynamics and Impurity Dynamics

The fundamental driving force for crystallization is supersaturation—the difference in chemical potential between the solute in solution and the solid phase. In continuous MSMPR crystallization of crude fluoroquinolones, the presence of upstream impurities (often up to 60 distinct species in crude synthesis) fundamentally alters the thermodynamic landscape[2].

  • Causality: While impurities do not significantly impact the primary nucleation rate, they drastically decrease the temperature-dependent growth rate coefficient and the growth activation energy[2]. Consequently, predicting steady-state particle size requires adjusting the supersaturation setpoints to overcome the kinetic inhibition caused by impurity adsorption on the growing crystal faces.

Sonocrystallization (Ultrasound-Assisted Nucleation)

To overcome the stochastic nature of primary heterogeneous nucleation, ultrasonic irradiation is applied during the cooling phase.

  • Causality: Acoustic cavitation generates localized micro-bubbles that rapidly collapse, creating extreme, transient micro-environments of high temperature and pressure. This lowers the energy barrier for primary heterogeneous nucleation, forcing the metastable zone width (MSZW) to narrow[1]. The result is a burst of uniform nuclei that prevents the formation of large, undesirable agglomerates, yielding a narrow PSD without altering the fundamental crystal morphology[3].

G Start Crude Fluoroquinolone Intermediate Solution Cooling Controlled Cooling (Supersaturation Generation) Start->Cooling Thermal conditioning Ultrasound Ultrasonic Irradiation (80W, 80% Duty Cycle) Cooling->Ultrasound Metastable zone reached Nucleation Primary Heterogeneous Nucleation Ultrasound->Nucleation Cavitation effects Growth Crystal Growth & Agglomeration Control Nucleation->Growth Solute deposition Product Refined API Crystals (Target Size & Polymorph) Growth->Product Filtration & Drying

Caption: Workflow of ultrasound-assisted cooling crystallization for fluoroquinolones.

Quantitative Performance Metrics

The application of pulsed ultrasound during the cooling crystallization of ciprofloxacin intermediates yields measurable improvements in both yield and particle size control compared to conventional batch methods[3].

ParameterConventional Batch CrystallizationUltrasound-Assisted Crystallization (80W, 80% Duty Cycle)Mechanistic Causality
Average Particle Size (D[4,3]) 4.86 µm2.90 µmAcoustic cavitation induces rapid primary heterogeneous nucleation, preventing excessive crystal growth[3].
Process Yield 86.85%87.98%Enhanced mass transfer and localized cooling efficiency drive higher solute deposition[3].
Nucleation Temperature Lower (Stochastic)Higher (Controlled)Pulsed ultrasound lowers the energy barrier for nucleation, narrowing the metastable zone width[3].
Growth Activation Energy BaselineReducedCavitation bubbles provide continuous micro-mixing, reducing diffusion-limited growth barriers[2].

Standard Operating Protocols

Protocol A: Ultrasound-Assisted Cooling Crystallization of Ciprofloxacin Intermediates

This protocol is designed to isolate ciprofloxacin intermediates with a target particle size of <3.0 µm, optimizing it for downstream formulation without the need for destructive mechanical milling.

Step 1: Dissolution and Thermal Erasure

  • Action: Suspend the crude ciprofloxacin intermediate in a predetermined solvent mixture (e.g., water/ethanol). Heat the reactor to 10°C above the saturation temperature (approx. 80°C) and hold for 30 minutes.

  • Causality: Complete dissolution is mandatory to erase the "thermal history" of the solute. Surviving ghost nuclei will prematurely trigger crystal growth, bypassing the controlled nucleation phase and leading to a bimodal size distribution.

Step 2: Controlled Cooling to the Metastable Zone

  • Action: Initiate a linear cooling ramp at 0.5°C/min until the solution reaches the upper boundary of the metastable zone (typically 15-20°C below saturation).

  • Causality: A slow, controlled cooling profile minimizes the thermal degradation of the API and prevents spontaneous, uncontrolled nucleation (crashing out), which would trap solvent and impurities within the crystal lattice.

Step 3: Pulsed Sonocrystallization

  • Action: Insert an ultrasonic horn into the reactor. Apply ultrasonic irradiation at 80 W power with an 80% duty cycle for three distinct irradiation cycles[3].

  • Causality: Pulsed ultrasound (as opposed to continuous) prevents excessive localized heating while providing the exact mechanical energy required to induce uniform nucleation. This specific duty cycle maximizes energy efficiency while ensuring a narrow particle size distribution[3].

Step 4: Maturation, Filtration, and Washing

  • Action: Turn off the ultrasound and continue cooling to the final isolation temperature (e.g., 5°C). Hold for 2 hours to allow for complete desupersaturation. Filter the suspension and wash the cake with cold anti-solvent.

  • Self-Validating Checkpoint: If the mother liquor remains highly turbid after the 2-hour hold, the growth kinetics have been severely inhibited by impurities. The hold time must be extended, or the supersaturation driving force must be re-evaluated[2].

Protocol B: Managing Impurities in Levofloxacin Intermediate Isolation

Levofloxacin synthesis generates specific process-related impurities (e.g., Imp-1, Imp-2, Imp-3) that concentrate in the mother liquor and can co-precipitate if crystallization is not strictly controlled[4].

Step 1: Acetone Slurry Pre-Treatment

  • Action: Treat the crude levofloxacin intermediate with an acetone slurry prior to full crystallization. Filter and retain the mother liquor.

  • Causality: This pre-treatment selectively dissolves highly soluble impurities (like Imp-3), preventing them from acting as growth inhibitors during the primary crystallization phase[4].

Step 2: Primary Crystallization in DMF/Ethanol

  • Action: Dissolve the pre-treated intermediate in Dimethylformamide (DMF) or Ethanol at elevated temperatures, followed by a controlled cooling ramp.

  • Self-Validating Checkpoint: Utilize in-situ Raman spectroscopy to monitor the phase transition in real-time. If the Raman shift deviates from the known spectral fingerprint of the target polymorph, halt the cooling ramp immediately. This indicates a solvent-mediated phase transformation into an undesired solvate[5].

Analytical Validation Framework

To ensure the integrity of the crystallization process, a multi-modal analytical framework must be employed to validate the physical and chemical properties of the isolated intermediate.

Analytical Sample Crystallized Intermediate PXRD PXRD (Polymorph ID) Sample->PXRD DSC DSC / TGA (Thermal Stability) Sample->DSC HPLC HPLC / LC-MS (Impurity Profiling) Sample->HPLC Raman In-situ Raman (Phase Transition) Sample->Raman Validation Protocol Validation & Quality Assurance PXRD->Validation DSC->Validation HPLC->Validation Raman->Validation

Caption: Analytical validation framework for fluoroquinolone crystallization.

  • PXRD (Powder X-Ray Diffraction): Confirms the crystalline lattice structure and ensures no amorphous domains were generated during rapid sonication.

  • DSC/TGA (Differential Scanning Calorimetry / Thermogravimetric Analysis): Validates thermal stability and confirms the absence of trapped solvent (pseudo-polymorphs).

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Quantifies the removal of process-related impurities (e.g., Imp-1, Imp-2 in Levofloxacin)[4].

References

  • Demonstrating the Intensification Benefits of Ultrasound in Antisolvent Crystallization of Ciprofloxacin. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHifs-tTV_qguUq0qFVcIFh1dysFHC_z2XUd2bMdbFlwKzWdu7kVTXRZoAgP6jZxiC-5AEzJ-kysNMoDurvJo9lnchud8EoiJcmqLVSWD5G9HtzoIrbUazZvWlB-iskxC7OP_Hjj6HZSrIqUS2IJ127u60MhsD1D-3XD3FqC5eo0J32X7hytMuTHuXqu-3-PDrxMOyOCUlQhWjMPvEQWxcLKbtR3L0rYqV7qqCVqzx7NmrtpmJB8S2o6S9iQ7QXx2jgPPV50R2Fs5BsQrOlr8eV0O73hYrHPA==]
  • Ultrasound-assisted cooling crystallization of ciprofloxacin using ultrasonic horn. ProQuest.[https://vertexaisearch.cloud.google.
  • Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. Der Pharma Chemica.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0iJBRhYgJNsh1kOV_ze2axdlBC6MKt1O3XTLepPTBZHv2JGFQbfdduvKQ3eirqepXBGTN7fEMjx4T4CvNBcbXJL-EX3IVepMSABewpncJpH8x8pvXYx5hAVRfwwYZ0T0Xr-QtJJFQeOXS_qbQwjWk_dWeCw6bPQSO_qHCs0Oqz16Q6qBiVmyOCpdurzlY453obDEWVbufm2kn2kugDGXimwWfVJcWLTJrCg8eNF1-kilAUPBH7iRDdsyyYjuwcVnLACA7fLtSqyI5oGp19A==]
  • Minimization of chemicals' release from a large-scale pharmaceutical industry. Diva-Portal.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG15BWPPd6bMy1nF2bxHuoOHHv5r8MWr9YQi2HBpg5pAOvzSgPrdLaj0IvmhvYDGU1-60oRvm28VB2j4R4mBdpieCu0jEx_q4b5bPCqp3X7BhMlS4GScGbDp2B5mU8dhG41mT1VYE64RMhoB6jVX1xkZIqhBb6TYcIvKNud]
  • Solid Forms of Ciprofloxacin Salicylate: Polymorphism, Formation Pathways, and Thermodynamic Stability. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeitJGgRpxek7p0yNUUl-a4iajkXIsG3gtBUdFoC3IEAoHPCcEVpv1shttkW8I-6XXjoMO9XDDCBy7AA8s4ry8Qr7v4jdKvzZVRTKxDLoJGsxu4d1Xnq3wHcyJPU5sf5Nm-1KpM1Yu2aSsoFpi9e0=]
  • Mixed-Suspension, Mixed-Product Removal Studies of Ciprofloxacin from Pure and Crude Active Pharmaceutical Ingredients: The Role of Impurities on Solubility and Kinetics. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFD5YLcGP9-qzIkjm_R5tmck4P2p-CY5B1EEFrEbLP8ouKYh50BS6OEygWx-Nn8SgkslgTEtgN7_ShdHw_pRgMOxWy8BGZbTCiCZd3WJQANZfiskohMNNHFrB2P2FLX6PX0LIpmr19JXq-SItxuPpY=]

Sources

Application

Strategic Protocols for Chloroethyl Side Chain Attachment Under Reflux Conditions

Introduction The attachment of a chloroethyl side chain is a foundational transformation in medicinal chemistry. It provides a highly reactive electrophilic handle for subsequent functionalization or serves directly as a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The attachment of a chloroethyl side chain is a foundational transformation in medicinal chemistry. It provides a highly reactive electrophilic handle for subsequent functionalization or serves directly as a pharmacophore (e.g., in nitrogen mustards and antipsychotic agents like aripiprazole)[1]. The most efficient and widely adopted method for this transformation utilizes 1-bromo-2-chloroethane (BCE) under controlled reflux conditions.

This application note details the mechanistic causality, optimized reflux parameters, and self-validating experimental protocols required to achieve high-yield chloroethylation while suppressing common side reactions.

Mechanistic Causality & Reagent Selection

Why is 1-bromo-2-chloroethane the universal reagent of choice? The success of this reaction relies entirely on the differential leaving group kinetics of halogens. Bromide is a significantly better leaving group than chloride due to its larger atomic radius and greater polarizability. This lowers the activation energy for the SN​2 transition state at the brominated carbon.

By carefully controlling the reflux temperature and reagent stoichiometry, nucleophiles (such as amines, phenols, or heterocycles) selectively displace the bromide ion, leaving the terminal chloride intact for downstream applications[1].

Mechanism Nuc Nucleophile (e.g., Piperazine, Phenoxide) TS SN2 Transition State (Selective Br- Displacement) Nuc->TS Reagent 1-Bromo-2-chloroethane (Br-CH2-CH2-Cl) Reagent->TS Prod Mono-alkylated Product (R-CH2-CH2-Cl) TS->Prod Optimal Reflux & Stoichiometry Side Dimerization / Over-alkylation (R-CH2-CH2-R) Prod->Side Excess Nucleophile / Prolonged Heating

SN2 mechanism and competing dimerization pathway during chloroethylation.

Optimization of Reflux Parameters

The choice of solvent and base dictates the reaction kinetics and the suppression of side reactions (such as dimerization or E2 elimination to vinyl chloride). Reflux conditions provide the necessary thermal energy to drive the SN​2 displacement while allowing continuous solvent condensation to maintain a stable, predictable reaction temperature.

Table 1: Quantitative Comparison of Reflux Conditions for Chloroethylation

Substrate TypePreferred BaseSolventReflux Temp (°C)TimeYield RangeRef
Secondary Amines (e.g., Piperazine) Cs2​CO3​ or None (in situ HCl salt)Acetonitrile ( CH3​CN ) or Ethanol82°C / 78°C12-16 h30-45%[1],[2]
Phenols (O-Alkylation) K2​CO3​ Acetone56°C4-6 h60-85%[3]
NH-Heterocycles (e.g., Imidazole)NaHDMF80°C (Heating)1-2 h60-80%[4]

Detailed Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines (Synthesis of 1-(2-chloroethyl)piperazine)

This protocol utilizes the differential reactivity of piperazine monohydrochloride to favor mono-substitution and minimize the formation of the highly non-polar 1,4-bis(2-chloroethyl)piperazine dimer. According to methodologies outlined by 1[1], controlling the protonation state is critical.

  • In Situ Salt Preparation : Dissolve piperazine (1.0 equiv) and piperazine dihydrochloride (1.0 equiv) in anhydrous ethanol to generate piperazine monohydrochloride in situ[1].

  • Reagent Addition : Add 1-bromo-2-chloroethane (1.5 equiv) dropwise to the stirring mixture at room temperature.

  • Reflux : Heat the reaction mixture to reflux (approx. 78°C) for 12-16 hours.

    • Causality: The elevated temperature overcomes the activation barrier for the displacement of the bromide ion, while the hydrochloride salt protects one secondary amine from over-alkylation[1].

  • Self-Validating Monitoring : Monitor via HPLC (C18 reverse-phase column). The desired mono-alkylated product will elute significantly earlier than the disubstituted dimer[1].

  • Workup & Neutralization : Cool to room temperature. Neutralize the reaction mixture with aqueous NaOH to deprotonate the piperazine hydrochloride salts[1]. Extract with ethyl acetate (3 × 30 mL).

  • Purification : Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography[2].

Protocol B: O-Alkylation of Phenols

Phenols require a mild base to generate the highly nucleophilic phenoxide ion. Acetone is the ideal solvent due to its low boiling point, which prevents thermal degradation and elimination side reactions, as demonstrated in the synthesis of Norendoxifen analogues[3].

  • Deprotonation : Suspend the diphenol (1.0 mmol) and anhydrous K2​CO3​ (4.46 mmol) in acetone (6 mL). Heat to reflux (56°C) for 10 minutes to ensure complete formation of the phenoxide[3].

  • Alkylation : Add 1-bromo-2-chloroethane (6.35 mmol, excess) dropwise.

    • Causality: A large stoichiometric excess of the alkylating agent acts as a statistical barrier against dimerization (preventing two phenols from reacting with a single BCE molecule)[3].

  • Reflux : Maintain reflux for 4 hours.

  • Workup : Cool the mixture. Carefully evaporate the acetone under reduced pressure. Dissolve the residue in water (15 mL) to solubilize inorganic salts, and extract with ethyl acetate (4 × 15 mL)[3].

Workflow Start Select Substrate Amine Amine Substrate (N-Alkylation) Start->Amine Phenol Phenol Substrate (O-Alkylation) Start->Phenol PrepA Form mono-HCl salt in Ethanol Amine->PrepA PrepB Deprotonate with K2CO3 in Acetone Phenol->PrepB AddBCE Add 1-bromo-2-chloroethane (Controlled Dropwise) PrepA->AddBCE PrepB->AddBCE RefluxA Reflux at 78°C (12-16 hours) AddBCE->RefluxA Amine Pathway RefluxB Reflux at 56°C (4 hours) AddBCE->RefluxB Phenol Pathway Monitor HPLC/TLC Monitoring (Check for Dimerization) RefluxA->Monitor RefluxB->Monitor

Decision tree and workflow for N-alkylation vs. O-alkylation reflux protocols.

Troubleshooting & System Validation

A robust protocol must be self-validating. If the reaction fails, physical observations during the workflow should point directly to the root cause:

  • High Dimerization (Byproduct Formation) : If HPLC monitoring shows a massive peak for the disubstituted product, the concentration of 1-bromo-2-chloroethane was too low relative to the nucleophile, or the addition was too rapid.

    • Correction: Increase the equivalents of 1-bromo-2-chloroethane and utilize a syringe pump for ultra-slow addition[3].

  • Elimination (Vinyl Chloride Formation) : If the reaction mixture turns dark rapidly and gas evolution is noted without desired product formation, the base is too strong (e.g., using NaH at high reflux instead of K2​CO3​ ). This causes an E2 elimination of the alkyl halide rather than substitution.

    • Correction: Switch to a milder base like Cs2​CO3​ or lower the reflux temperature[2].

References

  • [1] Benchchem. "Navigating the Synthesis of 1-(2-chloroethyl)piperazine Derivatives: A Comparative Guide to Reaction Products and Structures."1

  • [4] Arabian Journal of Chemistry. "Synthesis, characterization and antimicrobial evaluation of imidazolyl thiazolidinedione derivatives."4

  • [3] PMC / NIH. "Design and Synthesis of Norendoxifen Analogues with Dual Aromatase Inhibitory and Estrogen Receptor Modulatory Activities."3

  • [2] The Royal Society of Chemistry. "Supplementary Material - General procedure for the synthesis of 4."2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-(2-chloroethyl)-6-fluoro-2(1H)-quinolinone

Welcome to the Technical Support Center. As a highly functionalized heterocyclic building block, 3-(2-chloroethyl)-6-fluoro-2(1H)-quinolinone presents unique purification challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a highly functionalized heterocyclic building block, 3-(2-chloroethyl)-6-fluoro-2(1H)-quinolinone presents unique purification challenges. Its ambident lactam core and base-sensitive 2-chloroethyl appendage often lead to complex crude reaction mixtures. This guide provides causality-driven troubleshooting, self-validating protocols, and quantitative parameters to help you achieve >99% purity in your drug development workflows.

Purification Workflow & Decision Matrix

PurificationWorkflow Start Crude Reaction Mixture (in DMF/DMSO) Workup Aqueous Quench & 5% LiCl LLE (Removes polar solvents) Start->Workup Crude Crude Solid Isolation Workup->Crude Analysis TLC / LC-MS Analysis Crude->Analysis Decision Primary Impurity Profile? Analysis->Decision Path1 N-/O-Alkylation Byproducts (Polarity Difference) Decision->Path1 Isomers Path2 3-Vinyl Elimination Byproduct (Solubility Difference) Decision->Path2 Elimination Chroma Silica Gel Chromatography (EtOAc/Hexanes Gradient) Path1->Chroma Recryst Selective Recrystallization (Hot Toluene) Path2->Recryst Pure Pure 3-(2-chloroethyl)- 6-fluoro-2(1H)-quinolinone Chroma->Pure Recryst->Pure

Figure 1. Decision tree for the purification of 3-(2-chloroethyl)-6-fluoro-2(1H)-quinolinone.

Causality-Driven Troubleshooting (FAQs)

Q: Why is my product oiling out instead of precipitating during the aqueous quench? Causality: 3-(2-chloroethyl)-6-fluoro-2(1H)-quinolinone possesses a rigid, planar structure that readily crystallizes. However, residual polar aprotic solvents (e.g., DMF, DMSO) strongly hydrogen-bond with the lactam N-H. This solvation sphere disrupts the intermolecular hydrogen bonding required to form a stable crystal lattice, causing the product to separate as a biphasic oil. Solution: Ensure a high dilution factor (at least 1:10 reaction volume to water) during the quench. If oiling persists, abandon direct precipitation and perform a Liquid-Liquid Extraction (LLE) using a 5% aqueous LiCl wash (See Protocol A).

Q: LC-MS shows a major byproduct with [M-36]+ (loss of HCl). How did this form, and how do I remove it? Causality: The 2-chloroethyl group at the 3-position is highly susceptible to base-catalyzed E2 elimination, yielding 3-vinyl-6-fluoro-2(1H)-quinolinone. The protons on the carbon adjacent to the electron-withdrawing quinolinone ring are acidic, making elimination facile if the reaction base is too strong or temperatures exceed 80°C. Solution: Chromatography is often ineffective for removing this vinyl byproduct due to nearly identical retention factors ( Rf​ ). Instead, exploit the disruption of the alkyl chain: the vinyl byproduct is significantly more soluble in cold non-polar aromatics. Use selective recrystallization from hot toluene (See Protocol C).

Q: I am observing two distinct spots on TLC with the exact same mass. What are they? Causality: The 2-quinolinone core undergoes lactam-lactim tautomerization, making it an ambident nucleophile[1]. Depending on the electrophile and catalytic conditions, reactions can yield a mixture of the thermodynamically favored N-alkylated product and the kinetically accessible O-alkylated product[1]. Transition-metal catalysis is increasingly employed to control this chemoselectivity, but background reactions often necessitate downstream separation[2]. Solution: These isomers have distinct polarities. The O-alkylated derivative lacks the hydrogen-bond donor (N-H) and elutes faster on normal-phase silica. Resolve them using gradient flash chromatography (See Protocol B).

Self-Validating Experimental Protocols

Protocol A: Optimized Aqueous Quench & Liquid-Liquid Extraction

Purpose: To quantitatively remove DMF/DMSO and force the isolation of a crude solid.

  • Cool the crude reaction mixture to 0–5°C in an ice bath.

  • Slowly transfer the mixture into rapidly stirring ice-cold water (10× the volume of the reaction solvent).

  • Extract the aqueous suspension with Ethyl Acetate (3 × 50 mL).

  • Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL). The lithium ions heavily hydrate and pull DMF/DMSO into the aqueous phase.

  • Wash with saturated brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Self-Validation Checkpoint: The complete removal of polar solvents is validated when the organic layer volume remains perfectly static after the final water/LiCl wash. Any volume reduction during the wash indicates residual DMF was still partitioning into the aqueous phase.

Protocol B: Flash Column Chromatography (Isomer Resolution)

Purpose: To separate the target N-H lactam from O-alkylated byproducts.

  • Dry-load the crude mixture onto silica gel (1:3 ratio of crude to silica) by dissolving in minimal DCM, adding silica, and evaporating to a free-flowing powder.

  • Pack a column with 230-400 mesh silica gel using 100% Hexanes.

  • Elute with a step gradient: 100% Hexanes (2 Column Volumes) 10% EtOAc/Hexanes (3 CV) 20% EtOAc/Hexanes (elutes the O-alkylated impurity) 40% EtOAc/Hexanes (elutes the target compound).

  • Monitor fractions via TLC (UV 254 nm).

Self-Validation Checkpoint: Run a 2D TLC of your purified fraction (develop, rotate 90 degrees, develop again). If the spot remains a single point on the diagonal, the compound is stable on silica and purely isolated.

Protocol C: Selective Recrystallization (Vinyl Impurity Removal)

Purpose: To isolate the pure lactam from the 3-vinyl elimination byproduct.

  • Suspend the crude solid in Toluene (approx. 5–7 mL per gram of crude).

  • Heat to reflux (110°C) until complete dissolution is achieved.

  • Remove from heat and allow the solution to cool slowly to room temperature over 2 hours. Rapid cooling traps impurities in the lattice.

  • Transfer to an ice bath (0–5°C) for 1 hour to maximize yield.

  • Vacuum filter the crystalline 3-(2-chloroethyl)-6-fluoro-2(1H)-quinolinone and wash the filter cake with ice-cold hexanes.

Self-Validation Checkpoint: Perform a melting point (MP) depression test on the isolated crystals. A sharp MP range ( 1.5°C) validates lattice purity. If the MP is depressed or broad, the vinyl impurity has co-crystallized, indicating the cooling ramp was too fast.

Quantitative Data Presentation

Table 1. Solubility Matrix for Purification Planning

Solvent SystemTarget: 3-(2-chloroethyl)-lactamImpurity: 3-Vinyl ByproductImpurity: O-Alkylated Isomer
Water InsolubleInsolubleInsoluble
Hexanes InsolubleModerately SolubleSoluble
Toluene Soluble (Hot), Poor (Cold)Soluble (Cold)Soluble (Cold)
Ethyl Acetate Highly SolubleHighly SolubleHighly Soluble
DMF / DMSO Highly SolubleHighly SolubleHighly Soluble

Table 2. Chromatographic Parameters (Silica Gel, 40% EtOAc/Hexanes)

Compound Rf​ ValueUV Activity (254 nm) KMnO4​ Stain Response
O-Alkylated Byproduct 0.65StrongWeak
3-Vinyl Byproduct 0.45StrongStrong (Instant Oxidation)
Target: 3-(2-chloroethyl)-lactam 0.30StrongWeak

References

1.[1] Title: Pd-Catalyzed Chemoselective O-Benzylation of Ambident 2-Quinolinone Nucleophiles Source: ACS Catalysis (American Chemical Society) URL:[Link]

2.[2] Title: Mechanistic Studies and Development of Novel Palladium Catalyzed Methods Towards Functionalized Building Blocks Source: ProQuest Dissertations & Theses URL:[Link]

Sources

Optimization

minimizing dehydrochlorination byproducts in quinolinone synthesis

Welcome to the technical support center for quinolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common experimental challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for quinolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common experimental challenges, with a specific focus on minimizing the formation of dehydrochlorination and other elimination byproducts. The following content is structured in a question-and-answer format to directly address issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: My quinolinone synthesis is producing a significant amount of an unsaturated byproduct, and I suspect dehydrochlorination. What is the general mechanism for this side reaction?

A: Dehydrochlorination is a classic base-promoted elimination (E2) or thermal elimination (E1) reaction. In the context of quinolinone synthesis, if your precursors or intermediates contain a chlorine atom and a proton on an adjacent carbon (a β-proton), they can be eliminated to form a double bond. This process is often promoted by the very conditions required for cyclization, such as heat and the presence of a base. The base abstracts the proton, leading to a cascade of electronic shifts that expels the chloride ion, forming an alkene. High temperatures can also facilitate this elimination, even without a strong base.

Below is a generalized workflow illustrating the competing pathways.

cluster_0 Reaction Pathways Start Chloro-Substituted Precursor Desired Intramolecular Cyclization (Desired Pathway) Start->Desired Controlled Conditions Undesired Base or Heat-Induced Elimination Start->Undesired Harsh Conditions (Excess Base/Heat) Product Quinolinone Product Desired->Product Byproduct Dehydrochlorinated Byproduct Undesired->Byproduct

Caption: Competing cyclization vs. elimination pathways.

Q2: My reaction mixture is turning into a dark, unmanageable tar. Is this related to byproduct formation?

A: Yes, tar formation is a common and challenging issue in many quinoline and quinolinone syntheses, particularly those requiring high temperatures like the Skraup or Conrad-Limpach reactions.[1][2] This is typically caused by the polymerization of reactive intermediates or starting materials.[2] For instance, in the Skraup synthesis, acrolein generated in situ from glycerol is notoriously prone to acid-catalyzed polymerization.[2][3] Conditions that favor dehydrochlorination or other elimination reactions (e.g., excessive heat, prolonged reaction times) can create highly reactive, unsaturated intermediates that readily polymerize, leading to low yields and difficult purification.[4]

Q3: I am observing a mixture of quinolin-2-one and quinolin-4-one isomers. How can I control the regioselectivity?

A: This is a classic challenge in quinolinone synthesis, and the outcome is highly dependent on the specific reaction and conditions.

  • In the Conrad-Limpach and Knorr syntheses, temperature is the critical factor. The reaction of an aniline with a β-ketoester can proceed via two pathways. At lower temperatures (kinetic control), the aniline attacks the keto group, leading to a β-aminoacrylate intermediate that cyclizes to the 4-hydroxyquinoline (Conrad-Limpach product).[1][5][6] At higher temperatures (thermodynamic control, ~140°C or higher), the aniline attacks the ester group, forming a β-keto anilide intermediate that cyclizes to the 2-hydroxyquinoline (Knorr product).[1][5][7][8]

  • In the Camps cyclization, the choice of base is paramount. This reaction involves the intramolecular cyclization of an o-acylaminoacetophenone. A strong base, like sodium hydroxide (NaOH), favors deprotonation at the more acidic α-position of the ketone, leading to the quinolin-4-one .[9][10] A weaker base may favor deprotonation at the amide, leading to the quinolin-2-one .[10][11]

Troubleshooting Guides for Specific Syntheses

This section provides detailed troubleshooting for common issues encountered during widely used quinolinone synthesis methods.

Guide 1: The Conrad-Limpach & Knorr Syntheses

Core Challenge: Controlling the formation of the 4-quinolone (kinetic) vs. the 2-quinolone (thermodynamic) isomer and preventing thermal decomposition. The high temperatures required for cyclization (~250°C) can promote side reactions.[1][12]

ProblemPotential Cause(s)Recommended Solution(s)
Low to no yield of desired 4-quinolone 1. Initial condensation temperature too high: Favoring the Knorr pathway to the 2-quinolone.[1] 2. Cyclization temperature too low: The thermal cyclization of the enamine intermediate requires very high temperatures.[1] 3. Inefficient heat transfer: Poorly conducting solvent or inadequate heating apparatus.1. Control Condensation Temperature: Keep the initial reaction of the aniline and β-ketoester at a lower temperature (e.g., room temperature to moderate heat) to favor the kinetic β-aminoacrylate intermediate.[1] 2. Optimize Cyclization Temperature: Use a high-boiling point, inert solvent like mineral oil or Dowtherm A to ensure the mixture reaches and maintains the required ~250°C for cyclization.[1][5] 3. Monitor Completion: Use TLC to monitor the disappearance of the intermediate before work-up.
Formation of 2-quinolone (Knorr product) Thermodynamic Control: The initial condensation reaction was run at too high a temperature (e.g., >140°C), favoring the formation of the β-keto anilide intermediate.[5]Strict Temperature Control: Maintain the initial condensation at lower temperatures to ensure the formation of the desired kinetic intermediate leading to the 4-quinolone.[1] If the 2-quinolone is the desired product, the Knorr synthesis conditions (higher initial temperature followed by strong acid cyclization) should be explicitly used.[7][8]
Reaction mixture becomes a thick tar Thermal Decomposition: Prolonged heating at very high temperatures can lead to the degradation and polymerization of starting materials or intermediates.[2][4]1. Use an Inert Solvent: A high-boiling solvent helps maintain a manageable mixture and facilitates even heat transfer.[1] 2. Optimize Reaction Time: Monitor the reaction closely by TLC and stop the heating as soon as the cyclization is complete to avoid unnecessary degradation.[4]
Experimental Protocol: Selective Synthesis of 4-Hydroxyquinoline (Conrad-Limpach)
  • Step 1: Formation of the Enamine Intermediate (Kinetic Control).

    • In a round-bottom flask, combine the aniline (1.0 eq) and the β-ketoester (1.0 eq).

    • Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C). A mild acid catalyst can be used to facilitate this step.

    • Monitor the reaction by TLC until the starting aniline is consumed, indicating the formation of the β-aminoacrylate. Water is produced as a byproduct.

  • Step 2: Thermal Cyclization.

    • Add a high-boiling, inert solvent (e.g., mineral oil) to the flask containing the crude enamine.

    • Heat the mixture to 240-250°C using a suitable heating mantle with a temperature controller.[1]

    • Maintain this temperature and monitor the disappearance of the enamine intermediate by TLC (typically 30-60 minutes).[4]

  • Step 3: Work-up and Purification.

    • Once the cyclization is complete, allow the reaction mixture to cool.

    • Pour the cooled mixture into a beaker of cold petroleum ether or hexane to precipitate the crude product.[4]

    • Collect the solid by filtration, wash thoroughly with the non-polar solvent to remove the mineral oil, and dry.

    • Recrystallize the crude solid from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure 4-hydroxyquinoline.[9]

Guide 2: The Camps Cyclization

Core Challenge: Controlling regioselectivity in the base-catalyzed intramolecular cyclization to favor either the quinolin-4-one or the quinolin-2-one.[10][13]

cluster_camps Camps Cyclization Troubleshooting Logic Start Mixture of Quinolinone Isomers in Camps Cyclization Q_Base What type of base was used? Start->Q_Base StrongBase Strong Base (e.g., NaOH) Q_Base->StrongBase Strong WeakBase Weaker Base (e.g., Cs₂CO₃) Q_Base->WeakBase Weak Result4one Favors Quinolin-4-one via Ketone Enolate StrongBase->Result4one Result2one Favors Quinolin-2-one via Amide Enolate WeakBase->Result2one Action To change selectivity: - Switch base strength - Screen different bases - Adjust temperature Result4one->Action Result2one->Action

Caption: Troubleshooting logic for Camps cyclization regioselectivity.[10][11]

ProblemPotential Cause(s)Recommended Solution(s)
Formation of undesired quinolin-2-one isomer Base Selection: The base used was not strong enough to selectively deprotonate the α-position of the ketone, leading to competitive or preferential deprotonation at the amide position.[10]Use a Stronger Base: Employ a strong base like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) to favor deprotonation at the ketone's α-carbon, directing the cyclization towards the quinolin-4-one product.[9][10]
Formation of undesired quinolin-4-one isomer Base Selection: The base used was too strong, leading to exclusive deprotonation at the ketone's α-position.Use a Weaker Base: If the quinolin-2-one is the desired product, switch to a weaker base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[10]
Low Yield / Incomplete Reaction 1. Insufficient Base: Not enough base to drive the reaction to completion. 2. Low Temperature: The reaction may require heat to overcome the activation energy for cyclization.1. Stoichiometry Check: Ensure at least a stoichiometric amount of base is used. 2. Increase Temperature: Gently heat the reaction mixture (e.g., reflux in ethanol) and monitor progress by TLC.
Guide 3: The Friedländer Annulation

Core Challenge: Preventing self-condensation of the ketone starting material and controlling regioselectivity when using unsymmetrical ketones.[3][14]

ProblemPotential Cause(s)Recommended Solution(s)
Low yield with byproducts other than the quinoline isomer Self-Aldol Condensation: Under basic conditions, the ketone starting material can undergo self-aldol condensation, competing with the desired reaction with the 2-aminoaryl ketone.[3]1. Switch to Acid Catalysis: Changing from a base to an acid catalyst (e.g., p-toluenesulfonic acid, trifluoroacetic acid) will prevent the base-catalyzed self-condensation.[3][15] 2. Modify Reaction Conditions: Lowering the reaction temperature or adding the ketone slowly to the reaction mixture can also help minimize this side reaction.[3]
Mixture of regioisomers Unsymmetrical Ketone: The initial condensation can occur on either side of the carbonyl group, leading to two different quinoline products.[3]1. Catalyst Screening: The choice of acid or base catalyst can influence regioselectivity. Screen various catalysts (e.g., KOH, piperidine, p-TsOH, Lewis acids) to optimize for the desired isomer.[3] 2. Directed Synthesis: If possible, use a starting material that directs the cyclization. For example, installing a directing group on one of the α-carbons of the ketone.[3]

References

  • Technical Support Center: Conrad-Limpach Synthesis of Quinolines - Benchchem.
  • Troubleshooting unexpected side products in quinolone synthesis - Benchchem.
  • Technical Support Center: Synthesis of Quinolinone Derivatives - Benchchem.
  • Application Notes and Protocols for Quinoline Synthesis via Friedländer Annulation using 1-(5-Amino-2-methylphenyl)ethanone - Benchchem.
  • Identification of common byproducts in quinoline synthesis - Benchchem.
  • Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide - Benchchem.
  • Conrad–Limpach synthesis - Wikipedia.
  • Camps quinoline synthesis - Wikipedia.
  • Knorr Quinoline Synthesis.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC.
  • Knorr quinoline synthesis - Grokipedia.
  • Camps quinoline synthesis - Grokipedia.
  • Quinoline Synthesis: Conrad-Limpach-Knorr.
  • Knorr quinoline synthesis - Wikipedia.
  • Friedländer synthesis - Wikipedia.
  • Conrad-Limpach Synthesis - SynArchive.

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Troubleshooting

Technical Support Center: Preventing Dimerization During Quinolinone Alkylation Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction The alkylation of quinolinones is a fundamental transformation in medicinal chemistry, providing access to a diverse range of biologically acti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of quinolinones is a fundamental transformation in medicinal chemistry, providing access to a diverse range of biologically active compounds. However, a persistent challenge in these reactions is the formation of undesired dimers, which can significantly reduce the yield of the target product and complicate purification. This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting strategies and optimized protocols to mitigate dimerization and control selectivity in quinolinone alkylation reactions.

Understanding the Problem: The Ambident Nucleophile and Competing Reaction Pathways

Quinolinones are ambident nucleophiles, meaning they possess two or more reactive sites that can be alkylated.[1][2] In the presence of a base, a quinolinone can be deprotonated to form an enolate, which has nucleophilic character at the nitrogen, oxygen, and sometimes the carbon atoms of the ring. This leads to a competition between N-alkylation, O-alkylation, and C-alkylation, as well as the problematic dimerization.

Dimerization typically occurs when one enolate molecule acts as a nucleophile and attacks another quinolinone molecule (acting as an electrophile), leading to the formation of a C-C or C-N bond between two quinolinone units.[3] This side reaction is often favored under conditions that promote the stability and concentration of the enolate.

Visualizing the Competing Pathways

Competing Pathways Quinolinone Quinolinone Enolate Enolate Quinolinone->Enolate Base N-Alkylated Product N-Alkylated Product Enolate->N-Alkylated Product R-X O-Alkylated Product O-Alkylated Product Enolate->O-Alkylated Product R-X Dimer Dimer Enolate->Dimer Another Quinolinone Molecule Alkylating Agent (R-X) Alkylating Agent (R-X) Another Quinolinone Molecule Another Quinolinone Molecule

Caption: Competing reaction pathways in quinolinone alkylation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during quinolinone alkylation and provides actionable solutions.

Q1: I'm observing a significant amount of a high molecular weight byproduct that I suspect is a dimer. How can I confirm this?

A1: The first step is to characterize the byproduct.

  • Mass Spectrometry (MS): This is the most direct method. The dimer will have a molecular weight that is approximately double that of your starting quinolinone, minus two hydrogen atoms (for a C-C dimer) or one hydrogen and the alkyl group (for an N-C dimer).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show a more complex spectrum for the dimer compared to the monomeric product. Look for duplicate sets of quinolinone signals and potentially the absence of a proton at the site of dimerization. 2D NMR techniques like HMBC and COSY can help elucidate the connectivity.[1]

  • Liquid Chromatography (LC): Dimer byproducts will typically have a different retention time than the desired product. LC-MS is a powerful combination for both separation and identification.[4][5]

Q2: My primary goal is O-alkylation, but I'm getting a mixture of N- and O-alkylated products, along with the dimer. How can I improve selectivity for the O-alkylated product?

A2: Selectivity between N- and O-alkylation is a classic challenge with ambident nucleophiles and is influenced by several factors.[1][6] To favor O-alkylation:

  • Choice of Base: Use a bulky, non-nucleophilic base like potassium tert-butoxide or lithium diisopropylamide (LDA).[7][8] These bases favor the formation of the kinetic enolate, which can lead to a higher O/N alkylation ratio. Weaker bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF often favor N-alkylation.[1]

  • Solvent: Polar aprotic solvents like DMF and DMSO tend to favor N-alkylation, while less polar solvents like THF or dioxane can favor O-alkylation.[2]

  • Counter-ion: The nature of the cation can influence the site of alkylation. Silver salts (e.g., Ag₂CO₃) are known to promote O-alkylation.[6][9]

  • Alkylating Agent: "Harder" alkylating agents (those with a more electrophilic carbon, like alkyl sulfates) tend to favor O-alkylation, while "softer" agents (like alkyl iodides) often favor N-alkylation, according to Pearson's HSAB (Hard and Soft Acids and Bases) theory.[10]

  • Mitsunobu Reaction: This reaction provides a good alternative for achieving O-alkylation, although N-alkylation can still be a competing pathway.[2][11][12]

Q3: Dimerization is the main problem in my reaction. What are the key parameters I should adjust to minimize it?

A3: Dimerization is often a result of a high concentration of the reactive enolate intermediate. To suppress this side reaction:

  • Temperature: Running the reaction at low temperatures (e.g., -78 °C to 0 °C) is often the most effective strategy.[7] This slows down the rate of all reactions, but often disfavors the higher activation energy pathway leading to dimerization more significantly.

  • Slow Addition of Reagents: Add the alkylating agent slowly to the solution of the pre-formed enolate. This keeps the instantaneous concentration of the alkylating agent low, favoring reaction with the enolate over self-condensation.[13] Alternatively, adding the base slowly to a mixture of the quinolinone and alkylating agent can keep the enolate concentration low.

  • Choice of Base: A strong, sterically hindered base like LDA can rapidly and completely convert the quinolinone to its enolate, which can then be reacted with the alkylating agent.[7][8] This can be advantageous over using weaker bases where an equilibrium concentration of the starting quinolinone and enolate exists, providing the opportunity for them to react with each other.

  • Protecting Groups: If the quinolinone has other reactive functional groups, consider protecting them to prevent side reactions that could lead to dimerization or other byproducts.[14]

Troubleshooting Workflow

Troubleshooting Workflow Start Start High Dimer Formation High Dimer Formation Start->High Dimer Formation Lower Temperature Lower Reaction Temperature (-78°C to 0°C) High Dimer Formation->Lower Temperature Yes Slow Addition Slowly Add Alkylating Agent Lower Temperature->Slow Addition Change Base Switch to a Bulky Base (e.g., LDA) Slow Addition->Change Base Check Stoichiometry Adjust Reactant Stoichiometry Change Base->Check Stoichiometry Still High Dimer Still High Dimer Check Stoichiometry->Still High Dimer Problem Solved Problem Solved Still High Dimer->Problem Solved No Consider Alternative Route Consider Alternative Synthetic Route (e.g., Mitsunobu, Pd-catalyzed) Still High Dimer->Consider Alternative Route Yes

Caption: A logical workflow for troubleshooting dimerization.

Optimized Experimental Protocols

The following protocols provide a starting point for minimizing dimerization in quinolinone alkylation reactions. Optimization may be required for specific substrates.

Protocol 1: General Procedure for O-Alkylation using a Strong, Bulky Base

This protocol is designed to favor the kinetic enolate and subsequent O-alkylation while minimizing dimerization.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add the quinolinone starting material (1.0 eq.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add a solution of lithium diisopropylamide (LDA) (1.05 eq.) dropwise to the stirred quinolinone solution, ensuring the internal temperature does not rise significantly.

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.[7]

  • Alkylation: Add the alkylating agent (1.1 eq.) dropwise to the enolate solution at -78 °C.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[15]

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Summary: Impact of Reaction Conditions on Product Distribution
BaseSolventTemperature (°C)O-Alkylated Product (%)N-Alkylated Product (%)Dimer (%)
K₂CO₃DMF80107020
NaHTHF25404515
LDATHF-788510<5
Ag₂CO₃Benzene80>90<5<5

Note: These are representative values and will vary depending on the specific quinolinone and alkylating agent used.

Advanced Strategies

For particularly challenging substrates where dimerization remains a significant issue, consider the following advanced strategies:

  • Palladium-Catalyzed O-Alkylation: Recent literature has described palladium-catalyzed methods for the chemoselective O-benzylation of 2-quinolinone nucleophiles, offering an alternative to traditional methods.[9]

  • Phase-Transfer Catalysis: The use of phase-transfer catalysts can sometimes improve selectivity in alkylation reactions, although the effect on dimerization needs to be evaluated on a case-by-case basis.[16]

Analytical Methods for Monitoring and Quantification

Accurate monitoring of the reaction is crucial for optimization.

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the progress of the reaction and the formation of byproducts.[15]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the ratio of starting material, desired product, and byproducts.[17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile quinolinone derivatives, often after derivatization.[18]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective technique for identifying and quantifying quinolones and their byproducts in complex mixtures.[5]

Conclusion

Preventing dimerization in quinolinone alkylation reactions requires a careful and systematic approach to reaction optimization. By understanding the underlying mechanisms of competing reaction pathways and by methodically adjusting key parameters such as base, solvent, and temperature, researchers can significantly improve the yield and purity of their desired alkylated quinolinone products. This guide provides a comprehensive framework for troubleshooting and optimizing these critical reactions in the pursuit of novel therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 4-prop-2-enoxy-1H-quinolin-2-one.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. RSC Publishing.
  • Juniper Publishers. (2020, November 16).
  • Clayden, J., Greeves, N., & Warren, S. (n.d.).
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.).
  • Pd-Catalyzed Chemoselective O‑Benzylation of Ambident 2‑Quinolinone Nucleophiles. (2025, August 22).
  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][11][19]naphthyrin-5(6H). (n.d.).

  • ResearchGate. (n.d.). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols | Request PDF.
  • Semantic Scholar. (n.d.). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols.
  • ResearchGate. (2025, August 6). Studies on the alkylation of quinolin-2(1H)
  • BenchChem. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025). Mitigating enolization in reactions with sterically hindered ketones and 3-Iodopentane.
  • Lumen Learning. (n.d.). 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook.
  • Validation of a liquid chromatography–tandem mass spectrometric method for the quantification of eight quinolones in bovine muscle, milk. (2004, September 1).
  • SciSpace. (n.d.).
  • ResearchGate. (2016, August).
  • ResearchGate. (2026, January 2). Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL)

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H-NMR Spectral Interpretation of 3-(2-chloroethyl)-6-fluoro-2(1H)-quinolinone

Introduction: The Imperative for Precise Structural Elucidation in Drug Discovery In the landscape of modern drug development, quinolinone scaffolds represent a cornerstone of medicinal chemistry, forming the core of num...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Precise Structural Elucidation in Drug Discovery

In the landscape of modern drug development, quinolinone scaffolds represent a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents, including notable fluoroquinolone antibiotics.[1][2] The biological activity of these compounds is profoundly dictated by the substitution pattern on the quinolinone ring system. Consequently, unambiguous structural characterization is not merely a procedural step but a critical determinant of a research program's success. Among the arsenal of analytical techniques, Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy stands as an unparalleled tool for providing a detailed atomic-level map of molecular architecture.[1][3]

This guide provides an in-depth, predictive interpretation of the ¹H-NMR spectrum of 3-(2-chloroethyl)-6-fluoro-2(1H)-quinolinone, a representative member of this important class of molecules. We will dissect the expected chemical shifts, coupling constants, and multiplicities, explaining the underlying principles that govern these spectral features. Furthermore, we will present a robust experimental protocol for acquiring high-fidelity NMR data and compare the insights derived from NMR with those from alternative analytical methods.

Predicted ¹H-NMR Spectrum of 3-(2-chloroethyl)-6-fluoro-2(1H)-quinolinone

While an experimental spectrum for this exact molecule is not publicly available, we can construct a highly accurate prediction based on established principles of NMR spectroscopy and extensive data from structurally related quinoline and quinolinone derivatives.[4][5][6] The analysis is grounded in understanding the electronic effects of the substituents—the electron-withdrawing fluorine atom, the chloroethyl side chain, and the lactam functionality—on the chemical environment of each proton.

The structure and predicted proton assignments are shown below:

Caption: Structure of 3-(2-chloroethyl)-6-fluoro-2(1H)-quinolinone with key protons labeled.

Data Summary: Predicted ¹H-NMR Parameters

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for each proton in 3-(2-chloroethyl)-6-fluoro-2(1H)-quinolinone, assuming deuterated chloroform (CDCl₃) as the solvent.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
N-H ~11.0 - 12.0broad singlet (br s)-The lactam N-H proton is acidic and often exchanges, leading to a broad signal. Its downfield shift is due to hydrogen bonding and the deshielding effect of the adjacent carbonyl group.[7]
H-4 ~7.8 - 8.0singlet (s)-This proton is on a double bond and adjacent to the electron-withdrawing carbonyl group. The lack of a vicinal proton results in a singlet. Its chemical shift is influenced by substituents at the 3-position.[5]
H-5 ~7.6 - 7.8doublet of doublets (dd)³J(H5-H7) ≈ 2-3 Hz, ⁴J(H5-F) ≈ 8-10 HzH-5 is ortho to the fluorine atom, resulting in a significant ³J H-F coupling. It is also meta to H-7, leading to a smaller ⁴J H-H coupling.[8]
H-7 ~7.3 - 7.5doublet of doublets (dd)³J(H7-H8) ≈ 9 Hz, ⁴J(H7-H5) ≈ 2-3 HzH-7 is ortho to H-8 and meta to H-5, resulting in a doublet of doublets splitting pattern.[8][9]
H-8 ~7.1 - 7.3doublet of doublets (dd)³J(H8-H7) ≈ 9 Hz, ⁵J(H8-F) ≈ 4-5 HzH-8 is ortho to H-7. It also exhibits a smaller long-range coupling to the fluorine at the 6-position (para-coupling).
H-2' (CH₂Cl) ~3.8 - 4.0triplet (t)³J(H2'-H1') ≈ 6-7 HzThese protons are adjacent to the electronegative chlorine atom, causing a significant downfield shift. They are coupled to the two H-1' protons, resulting in a triplet.
H-1' (CH₂) ~3.0 - 3.2triplet (t)³J(H1'-H2') ≈ 6-7 HzThese protons are deshielded by their proximity to the quinolinone ring and the chloro group. They are coupled to the two H-2' protons, resulting in a triplet.
Detailed Spectral Interpretation
  • The Aromatic Region (δ 7.0 - 8.0 ppm): The protons on the benzenoid ring (H-5, H-7, and H-8) and the H-4 proton on the pyridinone ring will resonate in this downfield region, a characteristic feature of aromatic systems.[1] The electron-withdrawing nature of the fluorine atom at the C-6 position will generally deshield the protons on that ring.

    • H-4: Expected as a sharp singlet, its chemical shift is sensitive to the nature of the substituent at the C-3 position.[5]

    • H-5: This proton's signal is predicted to be a doublet of doublets due to coupling with H-7 (meta-coupling, ⁴J) and, more significantly, with the fluorine atom at C-6 (ortho-coupling, ³J).[6] H-F coupling is a key diagnostic feature for identifying the position of fluorine substitution.

    • H-7: This proton will appear as a doublet of doublets, split by its ortho-neighbor H-8 (³J) and its meta-neighbor H-5 (⁴J). Typical ortho coupling constants in aromatic systems are in the range of 7-9 Hz, while meta couplings are smaller, around 2-3 Hz.[8][9]

    • H-8: The signal for H-8 is anticipated to be a doublet of doublets, primarily due to the large ortho coupling with H-7. A smaller, long-range para-coupling to the fluorine atom (⁵J) may also be observed.[10]

  • The Aliphatic Region (δ 3.0 - 4.0 ppm): The two methylene groups of the 2-chloroethyl side chain will give rise to signals in this region.

    • H-2' (-CH₂Cl): The protons on the carbon directly bonded to the chlorine atom will be the most downfield of the two methylene groups due to the strong deshielding (inductive) effect of the chlorine. They will appear as a triplet because of coupling to the adjacent H-1' protons.

    • H-1' (-CH₂-): These protons, being one carbon removed from the chlorine, will be less deshielded than the H-2' protons. They will also appear as a triplet due to coupling with the H-2' protons. The predictable triplet-triplet pattern is a classic signature of an ethyl group where both ends are attached to different chemical environments.[11]

  • The N-H Proton (δ > 10 ppm): The proton attached to the nitrogen in the 2-quinolinone ring is part of a lactam, an amide within a cyclic system. These protons are typically observed as a broad singlet at a very downfield chemical shift, often above 10 ppm, due to resonance delocalization, the anisotropic effect of the carbonyl group, and intermolecular hydrogen bonding.[7] Its broadness is a result of slow to intermediate rates of chemical exchange with trace amounts of water or acid in the solvent.

Comparative Analysis: ¹H-NMR vs. Alternative Techniques

While ¹H-NMR is the gold standard for detailed structural elucidation, a multi-technique approach provides the most comprehensive characterization.[12][13]

TechniqueInformation ProvidedAdvantages for this MoleculeLimitations
¹H-NMR Spectroscopy Precise proton environments, connectivity (through J-coupling), stereochemistry.Unambiguously determines the substitution pattern and conformation of the side chain.Requires a relatively pure sample of several milligrams.[14]
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Confirms the molecular formula (C₁₁H₉ClFNO) and can provide structural clues from fragmentation (e.g., loss of the chloroethyl side chain).Does not provide information on the specific positions of substituents (isomers).
Infrared (IR) Spectroscopy Presence of functional groups.Confirms the presence of the N-H bond (~3200 cm⁻¹), the C=O of the lactam (~1660 cm⁻¹), and C-F bonds (~1200 cm⁻¹).Provides limited information on the overall molecular skeleton and connectivity.[15]
¹³C-NMR Spectroscopy Number and chemical environment of unique carbon atoms.Complements ¹H-NMR by showing the 11 expected carbon signals, confirming the molecular backbone.Lower sensitivity than ¹H-NMR, requiring more sample or longer acquisition times.
X-Ray Crystallography Absolute 3D structure in the solid state.Provides the most definitive structural proof if a suitable single crystal can be grown.Not applicable to non-crystalline materials; the solid-state conformation may differ from the solution-state conformation relevant to biological activity.

Experimental Protocol: Acquiring a High-Quality ¹H-NMR Spectrum

Achieving a high-resolution spectrum suitable for unambiguous interpretation requires careful sample preparation and parameter optimization.[16][17]

1. Sample Preparation:

  • Analyte Purity: Ensure the sample of 3-(2-chloroethyl)-6-fluoro-2(1H)-quinolinone is of high purity (>95%) to avoid interfering signals.
  • Solvent Selection: Use a high-quality deuterated solvent. Deuterated chloroform (CDCl₃) is a good starting point due to its excellent solubilizing properties for many organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a common alternative.[16]
  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[14] The concentration should be sufficient for good signal-to-noise but not so high as to cause viscosity-related line broadening.[16]
  • Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[14]
  • Internal Standard: While the residual solvent peak can be used for referencing, adding a small amount of an internal standard like tetramethylsilane (TMS) at 0 ppm can provide a more accurate chemical shift calibration.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion, especially in the crowded aromatic region.
  • Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for narrow, symmetrical peak shapes.
  • Acquisition Parameters:
  • Pulse Sequence: Use a standard single-pulse sequence.
  • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 8 ppm, to ensure all signals are captured.
  • Acquisition Time: Set to at least 2-3 seconds to ensure good resolution.
  • Relaxation Delay: Use a relaxation delay of 1-2 seconds.
  • Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.
  • Data Processing:
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase the spectrum to ensure all peaks have a pure absorption lineshape.
  • Perform baseline correction.
  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
  • Integrate all signals to determine the relative number of protons corresponding to each peak.
Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.6 mL CDCl3 filter Filter into NMR Tube dissolve->filter insert Insert Sample filter->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire Data (16-64 scans) lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline calibrate Calibrate Chemical Shift phase_baseline->calibrate integrate Integrate Peaks calibrate->integrate interpret Spectral Interpretation integrate->interpret Final Spectrum

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

The ¹H-NMR spectrum of 3-(2-chloroethyl)-6-fluoro-2(1H)-quinolinone offers a wealth of structural information that is readily interpretable through a systematic analysis of chemical shifts, multiplicities, and coupling constants. The predicted spectrum is characterized by distinct signals for the aromatic protons, which are influenced by the fluorine substituent, and a classic triplet-triplet pattern for the chloroethyl side chain. By following a rigorous experimental protocol, researchers can obtain high-quality data that, when used in conjunction with complementary techniques like mass spectrometry and IR spectroscopy, allows for the confident and unambiguous structural confirmation of this and related quinolinone derivatives, thereby accelerating the drug discovery and development process.

References

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind.
  • Beck, A. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository.
  • BenchChem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines.
  • Nagana Gowda, G. A., & Raftery, D. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Nature Protocols, 5(4), 637-646. Retrieved from [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Organic Chemistry at CU Boulder.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Journal of Advances in Chemistry. (2014). Effect of different substituents on 1H NMR of quinolones.
  • UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES.
  • Toukach, P., & Ananikov, V. (2012). Computational and experimental evidence of through-space NMR spectroscopic J coupling of hydrogen atoms. Angewandte Chemie International Edition, 51(4), 952-955. Retrieved from [Link]

  • Claret, J., & Osborne, A. G. (1977). NMR spectral studies of some quinolone derivatives. Spectrochimica Acta Part A: Molecular Spectroscopy, 33(1), 111-113.
  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
  • Reich, H. J. (2020). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]

  • Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin-Madison.
  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

  • Jadrijević-Mladar Takač, M., et al. (2010). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters. Acta Pharmaceutica, 60(3), 237-254.
  • ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. Retrieved from [Link]

  • Kovačević, M., et al. (2019). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Molecules, 24(21), 3892. Retrieved from [Link]

  • Oxford College Chemistry Courses: Scharf. (2023, May 15). NMR 5: Coupling Constants [Video]. YouTube. Retrieved from [Link]

  • Scribd. (n.d.). Aromatic Proton Coupling Constants. Retrieved from [Link]

  • Frąckowiak, A., & Kokot, Z. J. (2006). QUANTITATIVE ANALYSIS OF NOFRLOXACIN BY 1H NMR AND HPLC. Acta Poloniae Pharmaceutica-Drug Research, 63(6), 469-474.
  • Alishala, A. (2017). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 10(1), 365-369. Retrieved from [Link]

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of UR-144 (CAS 220000-87-3)

Introduction In the dynamic landscape of pharmaceutical research and forensic analysis, the unambiguous identification of novel psychoactive substances (NPS) is paramount. One such compound, the synthetic cannabinoid UR-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the dynamic landscape of pharmaceutical research and forensic analysis, the unambiguous identification of novel psychoactive substances (NPS) is paramount. One such compound, the synthetic cannabinoid UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone), often referenced by CAS number 220000-87-3 in analytical contexts, presents a unique challenge for structural elucidation.[1] This guide provides an in-depth analysis of the mass spectrometric behavior of UR-144, offering a comparative look at different ionization and fragmentation techniques. As professionals in drug development and analytical science, understanding these fragmentation pathways is not merely an academic exercise; it is fundamental to developing robust, reliable, and validated methods for detection and characterization.[2]

This document moves beyond a simple recitation of data to explain the causal mechanisms behind observed fragmentation patterns. We will compare the "hard" ionization technique of Gas Chromatography-Electron Impact-Mass Spectrometry (GC-EI-MS) with the "soft" ionization of Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS), providing field-proven insights and detailed experimental protocols to guide your laboratory's method development.

The Structure of UR-144

Before delving into its fragmentation, understanding the molecular architecture of UR-144 is crucial. The molecule consists of three key moieties that dictate its fragmentation behavior:

  • N-pentyl Indole Core: A central indole ring N-alkylated with a five-carbon chain.

  • Carbonyl Linker: A ketone bridge connecting the indole core to the cyclopropyl group.

  • Tetramethylcyclopropyl Group: A bulky, sterically hindered acyl group.

The interplay between these sections under energetic conditions determines the resulting mass spectrum.

Comparative Analysis: LC-ESI-MS/MS vs. GC-EI-MS

The choice of analytical technique profoundly impacts the information obtained from a mass spectrometer. Here, we compare the two most prevalent methods for synthetic cannabinoid analysis.

Methodology 1: Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS)

ESI is a soft ionization technique that typically preserves the molecular ion, providing crucial molecular weight information. Fragmentation is then induced in a controlled manner via collision-induced dissociation (CID) in the mass spectrometer's collision cell. This approach is highly sensitive and specific, making it ideal for quantification in complex matrices like urine or plasma.[1][3]

Predicted ESI-MS/MS Fragmentation Pathway

In positive ion mode, UR-144 readily forms the protonated molecule, [M+H]⁺, at an m/z of 312.2. The subsequent MS/MS fragmentation is dominated by cleavages at the most labile bonds, primarily around the carbonyl linker.[4][5]

The primary fragmentation pathway involves the cleavage of the C-C bond between the carbonyl carbon and the tetramethylcyclopropyl ring. This is a characteristic fragmentation for synthetic cannabinoids, resulting in the formation of key product ions.[6][7]

G parent UR-144 [M+H]⁺ m/z 312.2 frag1 N-pentylindole acylium ion m/z 214.1 parent->frag1 Loss of C₈H₁₄ (110.1 Da) frag3 Tetramethylcyclopropyl cation m/z 125.1 parent->frag3 Cleavage at carbonyl frag2 Indole acylium ion m/z 144.1 frag1->frag2 Loss of C₅H₁₀ (70.1 Da)

Caption: Predicted ESI-MS/MS fragmentation of UR-144.

Key Fragment Explanations:

  • m/z 214.1: This high-abundance ion corresponds to the N-pentylindole acylium moiety, formed by the cleavage of the bond between the carbonyl group and the cyclopropyl ring.[5]

  • m/z 144.1: Subsequent loss of the pentyl chain (C₅H₁₀) from the m/z 214 fragment results in the indole acylium ion.[5]

  • m/z 125.1: This ion represents the intact tetramethylcyclopropyl moiety, also formed from the initial cleavage at the carbonyl linker.[5]

Experimental Protocol: LC-ESI-MS/MS Analysis
  • Sample Preparation (Urine):

    • To 1 mL of urine, add 50 µL of β-glucuronidase solution.

    • Incubate at 60°C for 2 hours to hydrolyze glucuronide conjugates.[8]

    • Perform a solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge to clean up and concentrate the sample.[8][9]

    • Elute with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol), evaporate to dryness, and reconstitute in 100 µL of mobile phase.[9]

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Precursor > Product):

      • 312.2 > 214.1 (Quantifier)

      • 312.2 > 144.1 (Qualifier)

Methodology 2: Gas Chromatography-Electron Impact-Mass Spectrometry (GC-EI-MS)

EI is a high-energy, "hard" ionization technique that causes extensive fragmentation. While this often leads to the absence of a molecular ion, it produces a highly reproducible fragmentation pattern that serves as a chemical "fingerprint," which is excellent for library matching and initial identification.[10]

Predicted EI-MS Fragmentation Pathway

The 70 eV electron beam in an EI source imparts significant energy into the molecule, leading to more complex bond cleavages and rearrangements compared to ESI.

G mol_ion UR-144 Molecular Ion [M]⁺˙ m/z 311.2 frag1 m/z 229 mol_ion->frag1 α-cleavage & H-rearrangement frag2 m/z 214 mol_ion->frag2 Loss of C₆H₁₁˙ frag4 m/z 83 mol_ion->frag4 From cyclopropyl ring frag3 m/z 144 frag2->frag3 Loss of C₅H₁₀

Caption: Key fragmentation pathways of UR-144 under EI.

Key Fragment Explanations:

  • m/z 229: A characteristic ion formed by the migration of a proton from the aliphatic moiety, followed by cleavage.[5] This is a strong indicator for this class of compounds.

  • m/z 214: Represents the N-pentylindole acylium moiety, similar to ESI, but formed through a different radical-driven mechanism.[5]

  • m/z 144: The indole acylium ion, formed by the loss of the pentyl group from the m/z 214 fragment.[5]

  • m/z 83: A prominent ion corresponding to the tetramethylcyclopropyl ring after rearrangement and fragmentation.

Experimental Protocol: GC-EI-MS Analysis
  • Sample Preparation (Herbal Material):

    • Extract 100 mg of homogenized material with 5 mL of methanol via sonication for 15 minutes.[2]

    • Centrifuge the extract and filter the supernatant into a GC vial. No derivatization is typically required for UR-144.[6]

  • GC Conditions:

    • Column: HP-5MS or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 280°C.

    • Oven Program: Start at 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Mode: Full Scan (m/z 40-550).

    • Source Temperature: 230°C.

Data Summary and Performance Comparison
FeatureLC-ESI-MS/MSGC-EI-MS
Primary Use Case Targeted quantification, analysis of biological fluids.Initial identification, library matching, analysis of seized materials.
Ionization Energy Low ("Soft")High ("Hard")
Molecular Ion Abundant [M+H]⁺ (m/z 312)Weak or absent [M]⁺˙ (m/z 311)
Key Fragments (m/z) 214, 144, 125229, 214, 144, 83
Sensitivity Very High (pg/mL to ng/mL)[9]High (ng/mL)[10]
Selectivity Very High (MRM mode)Moderate (Full Scan)
Sample Prep More complex (hydrolysis, SPE often needed)[8]Simpler (dilute and shoot for non-biological)[2]
Confirmation Ratio of quantifier/qualifier ionsMass spectral library match

Conclusion and Recommendations

Both LC-ESI-MS/MS and GC-EI-MS are powerful, complementary techniques for the analysis of UR-144. The choice of methodology should be dictated by the analytical objective.

  • For quantitative analysis in biological matrices, where sensitivity and specificity are paramount to overcome matrix effects, LC-ESI-MS/MS is the authoritative choice. Its ability to monitor specific MRM transitions provides unparalleled performance for toxicological screening and pharmacokinetic studies.[1][3]

  • For qualitative identification of unknown substances or screening of seized herbal products, GC-EI-MS provides a robust and reliable workflow. The reproducible fragmentation patterns it generates are ideal for searching against established spectral libraries, enabling rapid and confident compound identification.[11]

By understanding the fundamental principles of ionization and the specific fragmentation pathways of UR-144, researchers and drug development professionals can select the optimal analytical strategy, ensuring data of the highest quality and integrity.

References
  • Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. (n.d.). SpringerLink. Retrieved March 7, 2024, from [Link]

  • Fan, Y., Zong, X., Liu, J., et al. (2021). Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive ion mode to screen synthetic cannabinoids in illicit products. Journal of Pharmaceutical and Biomedical Analysis, 193, 113723.
  • Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive ion mode to screen synthetic cannabinoids in illicit products. (2020). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Fast and Effective LC/MS/MS Analysis of Synthetic Cannabinoids. (2012). American Laboratory. Retrieved March 7, 2024, from [Link]

  • Janicka, M., & Gierczyk, A. (2018). Analysis of Fragmentation Pathways of New-Type Synthetic Cannabinoids Using Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 29(9), 1843-1853.
  • Kim, J., Lee, J., Lee, S., et al. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Forensic Toxicology, 34(1), 133-146.
  • Grigoryev, A., Saynov, S., Rozhanets, V., & Nosyrev, A. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology, 37(5), 265-274.
  • Foley, J., St. John, J., & O'Brien, J. (2025). Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles. Journal of The American Society for Mass Spectrometry.
  • Examination of analytical method for synthetic cannabinoids in human serum by solid-phase dispersive extraction-GC/MS. (n.d.). J-Stage. Retrieved March 7, 2024, from [Link]

  • Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications. (2014). LCGC International. Retrieved March 7, 2024, from [Link]

  • Amaratunga, P., Thomas, C., Lemberg, B. L., & Lemberg, D. (2014). Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. Journal of Analytical Toxicology, 38(6), 315-321.
  • Grigoryev, A., Saynov, S., Rozhanets, V., & Nosyrev, A. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. Journal of Analytical Toxicology, 37(5), 265-274.
  • Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. (n.d.). Annex Publishers. Retrieved March 7, 2024, from [Link]

  • Structural elucidation of metabolites of synthetic cannabinoid UR-144 by Cunninghamella elegans using nuclear magnetic resonance spectroscopy. (n.d.). OPUS at UTS. Retrieved March 7, 2024, from [Link]

  • Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. (n.d.). Marshall University. Retrieved March 7, 2024, from [Link]

  • Liu, Y., Jia, W., Wu, J., et al. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Molecules, 28(6), 2603.
  • Gas chromatography-mass spectrometry (GC-MS) total ion chromatograms of: (A) Extract of 1 mL drug-free urine spiked with 0.3 ng of UR-144 (1), UR-144 N-(5-hydroxypentyl) (2), JWH-122 (3), JWH-210 (4), JWH-122 N-(4-hydroxypentyl) (5), JWH-210 N-(4-hydroxypentyl) (6), JWH-122 N-(5-hydroxypentyl) (7) and JWH-210 N-(5-hydroxypentyl) (8). (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • UR-144 - Mass Spectrum (GC). (n.d.). SpectraBase. Retrieved March 7, 2024, from [Link]

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Validation

Comprehensive Comparison Guide: Reference Standard Characterization for Aripiprazole Impurities

Executive Summary & Regulatory Context In the lifecycle of atypical antipsychotics like Aripiprazole, the rigorous characterization of process-related impurities and degradation products is not merely a quality control m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Regulatory Context

In the lifecycle of atypical antipsychotics like Aripiprazole, the rigorous characterization of process-related impurities and degradation products is not merely a quality control metric—it is a strict regulatory mandate. Under ICH Q3A(R2) guidelines, any impurity exceeding the 0.05% reporting threshold (for a maximum daily dose of 30 mg) must be structurally identified and toxicologically qualified[1]. This guide objectively compares orthogonal analytical techniques and chromatographic methodologies used to certify Aripiprazole impurity reference standards, providing actionable, self-validating protocols for drug development professionals.

The Chemical Landscape: Synthesis vs. Degradation

Understanding the origin of Aripiprazole impurities is critical for designing targeted analytical methods. Impurities typically emerge from two distinct pathways: incomplete synthetic conversion or post-formulation degradation[2].

  • Impurity A (7-hydroxy-3,4-dihydroquinolin-2(1H)-one): Acts as both a primary starting material in the synthesis process and a hydrolytic degradation product[2].

  • Impurity B (1-(2,3-dichlorophenyl)-piperazine): A key synthetic precursor that can also cleave from the parent molecule under extreme basic stress[2].

  • Impurity C & D: Lipophilic alkyl dimers and intermediates formed during the alkylation steps of synthesis[2].

  • Impurity E (Aripiprazole N-oxide): A classic degradation product formed via the oxidative stress of the piperazine nitrogen[2].

ImpurityPathway API Aripiprazole API (Active Pharmaceutical Ingredient) ImpA Impurity A (7-hydroxy-3,4-dihydroquinolin-2(1H)-one) API->ImpA Acidic Hydrolysis ImpB Impurity B (1-(2,3-dichlorophenyl)-piperazine) API->ImpB Basic Cleavage ImpE Impurity E (N-oxide Degradant) API->ImpE Oxidative Stress (H2O2) ImpC Impurity C & D (Alkyl Dimers & Intermediates) ImpA->ImpC Alkylation (Synthesis) ImpB->ImpC Dimerization

Caption: Aripiprazole degradation and synthetic impurity formation pathways.

Comparative Analytical Strategies for Characterization

To elevate an isolated impurity to a Certified Reference Standard (CRS), relying on a single analytical technique is insufficient. We must compare and combine orthogonal modalities to achieve absolute structural and quantitative certainty.

Table 1: Comparative Analysis of Characterization Modalities
Analytical ModalityPrimary FunctionSensitivity / ResolutionCausality & Limitations
LC-HRMS (ESI+) Preliminary mass identification.High (Sub-ppm mass accuracy).Advantage: Basic piperazine nitrogens readily accept protons, making ESI+ highly sensitive. Limitation: Cannot distinguish positional isomers.
1D/2D NMR (1H, 13C) Absolute structural connectivity.Low sensitivity (Requires >5 mg).Advantage: Resolves exact substitution patterns on the dichlorophenyl ring. Limitation: Requires high-purity isolates.
RP-HPLC-UV Purity profiling & quantification.Moderate (LOD ~0.02 µg/mL)[3].Advantage: Ideal for routine batch release. Limitation: Requires prior structural confirmation of peaks.
DSC / TGA Solid-state thermal profiling.N/A (Bulk property).Advantage: Identifies polymorphs and residual solvents critical for CRS weighing accuracy.

Experimental Methodologies: Self-Validating Protocols

Protocol 1: Orthogonal Structural Elucidation (NMR & LC-HRMS)

This protocol describes the absolute characterization of an isolated impurity (e.g., Impurity C) to certify it as a reference standard.

Step 1: Sample Preparation

  • Action: Dissolve 10 mg of the isolated impurity in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Causality: Aripiprazole dimers (Impurity C) exhibit poor solubility in standard CDCl3. DMSO-d6 ensures complete dissolution and provides a stable deuterium lock signal that does not overlap with the critical aromatic proton shifts of the quinolinone system.

Step 2: LC-HRMS Analysis

  • Action: Inject 2 µL into a Q-TOF mass spectrometer using Electrospray Ionization in positive mode (ESI+).

  • Causality: The basic nitrogen atoms in the piperazine moiety are easily protonated[M+H]+ in an acidic mobile phase (0.1% Formic Acid), yielding a high-intensity parent ion for accurate mass determination.

Step 3: 1H and 13C NMR Acquisition

  • Action: Acquire 1H (400 MHz) and 13C (100 MHz) spectra. Use HSQC and HMBC 2D sequences if 1D spectra show overlapping multiplets in the 7.0–7.5 ppm aromatic region.

  • Self-Validation: The integration of the proton signals must mathematically match the exact proton count of the proposed impurity structure. Any extraneous peaks >1% total area invalidate the standard's purity.

Workflow S1 Impurity Isolation (Prep-HPLC) S2 Primary ID (LC-HRMS) S1->S2 S3 Absolute Confirmation (1H/13C NMR) S2->S3 S4 Purity & Thermal (HPLC-UV, DSC) S3->S4 S5 Certified Reference Standard (CRS) S4->S5

Caption: Orthogonal analytical workflow for certifying Aripiprazole impurity standards.

Protocol 2: Stability-Indicating RP-HPLC Method for Quantification

A robust HPLC method must resolve the API from all synthetic and degradant impurities[4].

Step 1: Column Selection

  • Action: Utilize a Zorbax SB-C18 column (150 mm × 4.6 mm, 5 µm) maintained at 40°C[5].

  • Causality: The C18 stationary phase provides the necessary hydrophobic retention to separate the highly lipophilic dimer (Impurity C) from the parent API. Elevated temperature (40°C) reduces mobile phase viscosity, sharpening the peaks.

Step 2: Mobile Phase & Gradient Design

  • Action: Employ a gradient elution using Mobile Phase A (0.2% Trifluoroacetic acid in water) and Mobile Phase B (0.2% TFA in Methanol)[4].

  • Causality: Aripiprazole and its impurities span a massive polarity range. An isocratic method would result in either co-elution of polar impurities (A and B) or infinitely long retention times for dimers. Furthermore, TFA acts as a critical ion-pairing agent. It suppresses residual silanol interactions on the silica column, preventing the severe peak tailing typically caused by the basic piperazine rings.

Step 3: Detection Parameters

  • Action: Set the Diode Array Detector (DAD) to 215 nm or 224 nm[5],[6].

  • Causality: While Aripiprazole has a strong absorbance at 254 nm, Impurity B (a simple piperazine derivative) lacks the extended quinolinone chromophore. Detecting at 215 nm ensures universal sensitivity across all impurity classes[6].

Step 4: System Suitability Test (SST) - Self-Validation

  • Action: Inject a resolution mixture containing Aripiprazole and Impurities A, B, C, and E.

  • Validation Criteria: The method is only valid if the resolution ( Rs​ ) between any two adjacent peaks is ≥2.0 , and the tailing factor for the Aripiprazole peak is ≤1.5 [4].

Quantitative Performance Data

When the above HPLC protocol is executed, it yields highly reproducible chromatographic performance, ensuring compliance with ICH validation guidelines for specificity, LOD/LOQ, and accuracy[4],[3].

Table 2: HPLC Method Validation Parameters for Aripiprazole Impurities
AnalyteRelative Retention Time (RRT)Resolution ( Rs​ )Limit of Detection (LOD, µg/mL)Mean Recovery (%)
Impurity A 0.35> 2.00.02101.2
Impurity B 0.48> 2.00.03100.9
Impurity E (N-oxide) 0.85> 2.00.04102.1
Aripiprazole (API) 1.00-0.0199.8
Impurity C (Dimer) 1.65> 2.00.05103.6

Data synthesized from validated stability-indicating methods demonstrating recovery rates between 100.87% and 103.68%[4].

References

  • International Council for Harmonisation (ICH). "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline." ICH Official Website.[Link]

  • Scholars Research Library. "Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities." Scholars Research Library.[Link]

  • Revue Roumaine de Chimie. "QUANTITATIVE EVALUATION OF ARIPIPRAZOLE AND ITS FIVE RELATED CHEMICAL IMPURITIES FROM PHARMACEUTICALS USING A HPLC-DAD METHOD." lew.ro. [Link]

  • Journal of Applicable Chemistry. "Development and Validation of RP-HPLC Method for the Quantification of Potential Genotoxic Impurities in Anti-psychotic drug Aripiprazol." joac.info. [Link]

  • AKJournals. "Validation of an HPLC method for determination of aripiprazole and its impurities in pharmaceuticals." AKJournals. [Link]

  • Semantic Scholar. "Indicating RP-HPLC method for determination of aripiprazole and its degradation products." Semantic Scholar. [Link]

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Safety & Regulatory Compliance

Safety

3-(2-chloroethyl)-6-fluoro-2(1H)-quinolinone proper disposal procedures

An in-depth understanding of chemical structure is the foundation of laboratory safety. 3-(2-chloroethyl)-6-fluoro-2(1H)-quinolinone is a complex, halogenated organic intermediate frequently utilized in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of chemical structure is the foundation of laboratory safety. 3-(2-chloroethyl)-6-fluoro-2(1H)-quinolinone is a complex, halogenated organic intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), such as fluoroquinolone antibiotics and atypical antipsychotics.

Due to its specific structural motifs—a lipophilic fluorinated quinolinone core and a reactive 2-chloroethyl side chain—this compound presents unique toxicological and environmental risks. This guide provides authoritative, step-by-step operational and disposal protocols designed to ensure absolute regulatory compliance and personnel safety.

Physicochemical Hazard Profile & Causality

To safely handle and dispose of this compound, operators must first understand why it behaves the way it does. The molecule's hazards are directly tied to its functional groups. The 2-chloroethyl group acts as a potent electrophile. In biological systems, it can undergo an SN​2 reaction, acting as an alkylating agent capable of cross-linking DNA, which poses severe mutagenic and carcinogenic risks. Meanwhile, the 6-fluoro substitution blocks metabolic degradation and drastically increases the molecule's lipophilicity, allowing it to rapidly cross biological membranes and persist in the environment.

Table 1: Structural Properties and Operational Consequences

Structural FeaturePhysicochemical PropertyOperational ConsequenceSafety & Disposal Implication
2-Chloroethyl Moiety Electrophilic alkylating potentialHigh risk of DNA alkylation via nucleophilic attackRequires rigorous dermal/inhalation protection; classified as a severe mutagenic hazard.
6-Fluoro Substitution High bond dissociation energy (~116 kcal/mol)Extreme metabolic and environmental stabilityMandates high-temperature incineration (>1,100°C) to break the C-F bond.
Quinolinone Core Planar aromaticity, low aqueous solubilityRequires organic solvents (DMSO, DCM) for dissolutionWaste must be strictly segregated into organic streams; poses a severe aquatic toxicity risk.
Halogen Content (Cl, F) Halide gas generation upon combustionProduces toxic HCl and HF gases when burnedDisposal facilities must utilize wet scrubbers to neutralize acidic flue gases.

Engineering Controls & Advanced PPE

To comply with the OSHA Laboratory Standard (29 CFR 1910.1450) , all handling of 3-(2-chloroethyl)-6-fluoro-2(1H)-quinolinone must occur within a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood.

  • Ocular Protection: Snug-fitting chemical splash goggles (safety glasses are insufficient due to the risk of solvent splashing).

  • Respiratory Protection: An N95 or P100 particulate respirator is required when handling dry powders to prevent inhalation of mutagenic dust.

  • Dermal Protection (Causality-Driven): Because the compound is highly lipophilic and often dissolved in carrier solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM), standard nitrile gloves offer insufficient breakthrough times. Double-gloving is mandatory. Use a 4-mil nitrile inner glove and an 8-mil neoprene or heavy-duty nitrile outer glove.

Step-by-Step Spill Response & Decontamination Methodology

Because this compound is a highly stable alkylating agent, standard water-based cleanup is ineffective. The following self-validating protocol utilizes oxidative degradation to neutralize the reactive pharmacophore.

  • Evacuate and Isolate: Immediately secure the area. If the spill involves a volatile solvent solution (e.g., DCM), allow fumes to clear while maintaining maximum fume hood ventilation.

  • Inert Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth. Do not use combustible materials like sawdust, as halogenated organics can react exothermically with organic absorbents.

  • Collection: Using non-sparking tools, scoop the absorbed mixture into a heavy-duty, high-density polyethylene (HDPE) container.

  • Surface Decontamination (Oxidative Wash): Wipe the spill area with a compatible solvent (e.g., isopropanol) to dissolve residual compound, immediately followed by a wash with 10% sodium hypochlorite (bleach) . The bleach acts as an oxidative agent to chemically degrade the reactive 2-chloroethyl group.

  • Self-Validation (UV Check): Quinolinone cores are typically highly fluorescent. Pass a handheld 365 nm UV lamp over the decontaminated surface. A lack of fluorescence validates that the active API intermediate has been successfully removed and degraded.

  • Secondary Waste Segregation: Place all contaminated wipes and PPE into a designated solid halogenated waste container.

SpillCleanup Spill Spill Detected: Halogenated Quinolinone Evacuate Secure Area & Assess Volume Spill->Evacuate PPE Don Advanced PPE (Respirator, Double Nitrile) Evacuate->PPE Containment Contain Spill (Inert Vermiculite) PPE->Containment Collection Sweep/Collect into HDPE Container Containment->Collection Decon Decontaminate Surface (Solvent -> 10% Bleach) Collection->Decon Validation Self-Validation: Check Surface with UV Lamp Decon->Validation Waste Transfer to Solid Halogenated Waste Bin Validation->Waste

Figure 1: Step-by-step spill containment and self-validating UV decontamination workflow.

Waste Segregation & "Cradle-to-Grave" Disposal

Under the EPA's Resource Conservation and Recovery Act (RCRA) , 3-(2-chloroethyl)-6-fluoro-2(1H)-quinolinone must be strictly managed. Mixing halogenated waste (containing F and Cl) with non-halogenated waste drastically increases the cost of disposal and poses severe facility risks. Incinerating halogens requires specialized scrubbers to capture hydrofluoric acid (HF) and hydrochloric acid (HCl) gases; improper mixing can damage standard incinerators and release toxic dioxins .

Standard Operating Procedure for Disposal:

  • Liquid Waste Segregation: Collect all mother liquors, reaction filtrates, and solvent washes containing the compound into a dedicated, clearly labeled "Hazardous Waste - Halogenated Organics" carboy.

  • pH Validation: Prior to sealing the liquid waste container, verify the pH of the waste stream is between 6-8 using pH test strips. This prevents inadvertent pressurization or exothermic reactions within the HDPE container.

  • Solid Waste Segregation: Place contaminated filter paper, TLC plates, and PPE into a separate, puncture-resistant "Hazardous Solid Waste - Halogenated" drum.

  • RCRA Labeling: Affix a standardized EPA hazardous waste label. The label must explicitly list the chemical name and note the presence of "Fluorinated and Chlorinated Organics."

  • Final Disposal: Transfer to a licensed hazardous waste disposal contractor. The compound MUST undergo high-temperature rotary kiln incineration (>1,100°C) equipped with wet scrubbers to safely break the C-F bonds and neutralize the resulting acidic emissions.

WastePathway Start Generate Waste: 3-(2-chloroethyl)-6-fluoro- 2(1H)-quinolinone Decision1 Is waste in liquid solution? Start->Decision1 SolidWaste Solid Waste (Contaminated PPE, Powders) Decision1->SolidWaste No LiquidWaste Liquid Waste (Reaction Mother Liquor) Decision1->LiquidWaste Yes SolidBin Hazardous Solid Waste Container SolidWaste->SolidBin HalogenatedBin Halogenated Organic Liquid Waste Container LiquidWaste->HalogenatedBin Labeling Apply EPA RCRA Hazardous Waste Label HalogenatedBin->Labeling SolidBin->Labeling Disposal Licensed High-Temperature Incineration (>1,100°C) Labeling->Disposal

Figure 2: Decision matrix and workflow for the segregation and disposal of halogenated waste.

References

  • Learn the Basics of Hazardous Waste Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine URL:[Link]

  • Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

Handling

Personal protective equipment for handling 3-(2-chloroethyl)-6-fluoro-2(1H)-quinolinone

As a Senior Application Scientist, I approach laboratory safety not as a bureaucratic checklist, but as an exercise in applied chemistry. When handling 3-(2-chloroethyl)-6-fluoro-2(1H)-quinolinone , we are dealing with a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a bureaucratic checklist, but as an exercise in applied chemistry. When handling 3-(2-chloroethyl)-6-fluoro-2(1H)-quinolinone , we are dealing with a highly reactive, potentially genotoxic intermediate (PGI). Generic laboratory safety protocols are insufficient here; you must implement a targeted, self-validating safety system based on the molecule's specific structural hazards[1].

Chemical Risk Profile & Causality

To design an effective safety protocol, we must first understand the molecular enemy. This compound presents a dual-threat profile:

  • The Chloroethyl Moiety (Alkylating Agent): This functional group classifies the compound as an alkylating agent. Similar to nitrogen mustards, the electrophilic carbon can form covalent cross-links with DNA. This presents severe genotoxic, mutagenic, and vesicant (blistering) hazards[2].

  • The Fluoroquinolinone Core (Permeation Enhancer): The halogenated aromatic ring system imparts high lipophilicity. If dermal contact occurs, this lipophilic scaffold acts as a permeation enhancer, allowing the toxic chloroethyl moiety to rapidly cross the stratum corneum (skin barrier).

HazardLogic Compound 3-(2-chloroethyl)-6-fluoro- 2(1H)-quinolinone Moiety1 Chloroethyl Group (Alkylating Agent) Compound->Moiety1 Moiety2 Fluoroquinolinone Core (Lipophilic Scaffold) Compound->Moiety2 Hazard1 Genotoxicity & DNA Cross-linking Moiety1->Hazard1 Mechanism Hazard2 Rapid Dermal Permeation Moiety2->Hazard2 Mechanism Control1 Respirator (PAPR) & C-PEC Isolator Hazard1->Control1 Inhalation Risk Control2 Double Gloving & Chem-Tape Sealing Hazard1->Control2 Vesicant Risk Hazard2->Control2 Contact Risk

Fig 1: Structural hazard analysis and corresponding PPE control logic.

Primary Engineering Controls (The First Line of Defense)

Personal Protective Equipment (PPE) is your last line of defense. Primary containment must be achieved through Engineering Controls. In accordance with USP General Chapter <800> guidelines for hazardous drugs, all manipulations of this API (especially powder weighing) must occur within a Containment Primary Engineering Control (C-PEC), such as a Class II Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI)[3]. The C-PEC must be located in a negative-pressure room with at least 12 air changes per hour (ACPH)[4].

PPE Specifications: The "Why" Behind the Gear

Why do we choose specific PPE? Because generic lab gear fails against targeted chemical threats. We utilize a Self-Validating System for dermal protection.

  • Self-Validating Double Gloving: We employ a double-glove system tested to ASTM D6978 standards for chemotherapy/hazardous drugs[2]. The inner glove must be a brightly colored nitrile (e.g., blue), while the outer glove should be a distinctively colored neoprene (e.g., white). Causality: Neoprene offers superior resistance to alkylating agents. If the outer neoprene glove is breached by mechanical stress or chemical degradation, the contrasting inner nitrile glove immediately becomes visible. This visual cue is a self-validating alarm, alerting the operator to instantly abort the procedure and decontaminate.

  • Body Protection: A disposable, poly-coated Tychem® suit with elastic cuffs is mandatory. Causality: Standard woven cotton lab coats are highly porous; they will trap lipophilic fluoroquinolinone powders against the skin, actively exacerbating exposure rather than preventing it.

  • Respiratory Protection: While the C-PEC handles primary containment, a Powered Air-Purifying Respirator (PAPR) equipped with combined P100 (particulate) and Organic Vapor (OV) cartridges is required during spill cleanup or maintenance[5]. Causality: The P100 filter captures aerosolized API dust, while the OV cartridge traps any volatile chloroethyl degradants that may off-gas.

Quantitative PPE Specifications
PPE ComponentMaterial SpecificationBreakthrough Time (ASTM D6978)Operational Justification
Outer Glove Neoprene / Polychloroprene> 240 minutesHigh resistance to alkylating agents and halogenated solvents.
Inner Glove Nitrile (Contrasting Color)> 120 minutesActs as a secondary barrier; color contrast provides visual breach detection.
Protective Suit Tychem® 2000 or equivalent> 480 minutesPrevents permeation of lipophilic fluoroquinolinone dust/aerosols.
Respiratory PAPR with P100/OV cartridgesN/A (HEPA/Charcoal)Protects against aerosolized powder and volatile chloroethyl degradants.

Operational Protocol: Safe Handling Workflow

Follow this step-by-step methodology to ensure absolute containment during routine handling:

  • Pre-Operation Inspection: Verify the C-PEC inward airflow and ensure the negative pressure room monitor reads ≤ -0.01 inches of water column[4].

  • Donning (Gowning):

    • Don the inner nitrile gloves.

    • Don the Tychem® suit, ensuring the sleeves cover the inner glove cuffs.

    • Don the outer neoprene gloves, pulling the cuffs over the sleeves of the Tychem® suit.

    • Seal the outer glove-to-sleeve junction with chemical-resistant tape (Chem-Tape) to prevent aerosol ingress.

  • Execution: Perform all weighing using anti-static weigh boats to prevent electrostatic dispersion of the lipophilic powder.

  • Doffing (De-gowning): Remove the Chem-Tape and outer gloves inside the C-PEC to contain any surface contamination. Roll the Tychem® suit downward, turning it inside out to trap particulates. Remove inner gloves last.

Chemical Decontamination and Disposal Plan

Alkylating agents cannot simply be wiped away with water or alcohol; they must be chemically deactivated.

The Neutralization Chemistry: For surface decontamination and spill response, use a 10% Sodium Thiosulfate ( Na2​S2​O3​ ) solution . Causality: The thiosulfate ion is a highly effective nucleophile. When applied to the spill, it rapidly undergoes an SN​2 reaction with the electrophilic chloroethyl group, displacing the chloride and neutralizing the molecule's dangerous alkylating potential before disposal.

SpillResponse Step1 1. Isolate Area & Alert Peers Step2 2. Don Spill Kit (Tychem, PAPR) Step1->Step2 Step3 3. Neutralize (10% Thiosulfate) Step2->Step3 Step4 4. Absorb & Bag (Cytotoxic Waste) Step3->Step4 Step5 5. Secondary Wash (Detergent/Water) Step4->Step5

Fig 2: Sequential spill response and chemical neutralization workflow.

Disposal: Following neutralization, absorb the liquid with spill pads. All contaminated PPE, wipes, and pads must be sealed in rigid, leak-proof hazardous waste containers clearly identified with the "Cytotoxic" hazard symbol[6]. These must be slated for high-temperature incineration, never standard biohazard autoclaving.

References

  • NIOSH Publications on Hazardous Drugs | Healthcare Workers : Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • Evaluating Hazards and Assessing Risks in the Laboratory (Prudent Practices) : National Center for Biotechnology Information (NCBI) - NIH. Available at: [Link]

  • Safe handling of hazardous drugs - PMC : National Institutes of Health (NIH). Available at: [Link]

Sources

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